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  • Product: 5,5-Dimethylpiperidine-2,4-dione

Core Science & Biosynthesis

Foundational

Structural Divergence and Mechanistic Profiling: A Technical Guide to 5,5-Dimethylpiperidine-2,4-dione vs. 3,3-Dimethylglutarimide

As a Senior Application Scientist navigating the complex landscape of heterocyclic medicinal chemistry, I frequently guide drug development teams through the nuanced selection of molecular scaffolds. Constitutional isome...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of heterocyclic medicinal chemistry, I frequently guide drug development teams through the nuanced selection of molecular scaffolds. Constitutional isomers often present a fascinating dichotomy of reactivity and target engagement. Two such scaffolds—5,5-dimethylpiperidine-2,4-dione and 3,3-dimethylglutarimide —share the exact molecular formula (C₇H₁₁NO₂) but exhibit fundamentally divergent physicochemical properties and synthetic utilities.

This whitepaper deconstructs the structural logic, mechanistic reactivity, and pharmacological applications of these two distinct chemical entities, providing actionable, self-validating protocols for researchers in drug discovery.

Structural & Physicochemical Profiling

The core difference between these two molecules lies in their electronic topologies, dictated by the positioning of their carbonyl groups relative to the nitrogen atom.

  • 5,5-Dimethylpiperidine-2,4-dione : This molecule is a β-keto amide . The placement of ketones at positions 2 and 4 creates a highly reactive, active methylene group at the C3 position[1]. This β-dicarbonyl system is prone to enolization and acts as a potent nucleophile in carbon-carbon bond-forming reactions.

  • 3,3-Dimethylglutarimide : Systematically known as 4,4-dimethylpiperidine-2,6-dione , this molecule is a cyclic imide . The nomenclature "3,3-dimethylglutarimide" is a historical artifact derived from its precursor, 3,3-dimethylglutaric acid. Because the carbonyls are located at positions 2 and 6, the molecule lacks a β-dicarbonyl system. Instead, its primary reactive site is the weakly acidic imide nitrogen (pKa ~11.4).

Quantitative Data Comparison

The following table summarizes the foundational physicochemical data and chemical identifiers critical for spectroscopic validation and procurement.

Property5,5-Dimethylpiperidine-2,4-dione3,3-Dimethylglutarimide
IUPAC Name 5,5-dimethylpiperidine-2,4-dione4,4-dimethylpiperidine-2,6-dione
CAS Number 118263-81-3[2]1123-40-6[3]
Molecular Formula C₇H₁₁NO₂C₇H₁₁NO₂
Molecular Weight 141.17 g/mol [2]141.17 g/mol
SMILES CC1(CNC(=O)CC1=O)C[2]CC1(C)CC(=O)NC(=O)C1
Structural Class β-Keto AmideCyclic Imide
Primary Reactive Site C3 Active Methylene[1]Imide N-H[4]
Key Applications CRBN E3 Ligase Modulators, Spiro-heterocycles[1][5]M2 Proton Channel Inhibitors, HCV Protease Inhibitors[6]

Mechanistic Reactivity & Synthetic Workflows

The structural divergence of these isomers dictates entirely different synthetic strategies.

ReactivityMapping Isomers C7H11NO2 Isomers Dione 5,5-Dimethylpiperidine-2,4-dione (β-Keto Amide) Isomers->Dione Glut 3,3-Dimethylglutarimide (Cyclic Imide) Isomers->Glut C3_Site C3 Active Methylene (pKa ~7-8) Dione->C3_Site Rxn1 Knoevenagel Condensation Spirocyclization C3_Site->Rxn1 N_Site Imide N-H (pKa ~11.4) Glut->N_Site Rxn2 N-Alkylation Ru-Catalyzed Addition N_Site->Rxn2

Fig 1: Structural divergence and mechanistic reactivity mapping of C7H11NO2 isomers.
Protocol 1: Multicomponent Spirocyclization of 5,5-Dimethylpiperidine-2,4-dione

Objective: Synthesize a spiro[piperidine-3,3'-oxindole] derivative, a prevalent pharmacophore in antifungal and anticonvulsant agents[1]. Causality: The highly acidic C3 methylene is easily deprotonated. This initiates a Knoevenagel condensation with an electrophilic isatin derivative, followed immediately by a Michael addition from a primary amine, driving an intramolecular cyclization to form the spiro-ring system[1].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 5,5-dimethylpiperidine-2,4-dione and 1.0 eq of a substituted isatin in absolute ethanol (0.2 M concentration).

  • Catalysis: Add 1.0 eq of the desired primary amine and a catalytic amount (0.1 eq) of triethylamine (TEA). Rationale: TEA acts as a mild base to facilitate the initial deprotonation of the C3 methylene without inducing unwanted side-reactions or degradation of the isatin.

  • Propagation: Reflux the mixture at 80°C for 4-6 hours.

  • Self-Validation System: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the highly UV-active isatin starting material spot is entirely consumed, replaced by a lower Rf product spot.

  • Isolation: Cool the reaction to room temperature. The spiro-heterocycle will precipitate. Filter the solid and recrystallize from hot ethanol to achieve >98% purity.

Protocol 2: Regioselective N-Alkylation of 3,3-Dimethylglutarimide

Objective: Synthesize an N-alkylated glutarimide intermediate, commonly utilized in the development of Hepatitis C virus (HCV) NS3 serine protease inhibitors[6]. Causality: The imide N-H is weakly acidic (pKa ~11.4)[4]. A moderate base is sufficient to generate the imide anion, which acts as a strong nucleophile against alkyl halides.

Step-by-Step Methodology:

  • Deprotonation: Suspend 1.0 eq of 3,3-dimethylglutarimide and 1.5 eq of anhydrous K₂CO₃ in anhydrous DMF. Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a "naked," highly reactive imide anion.

  • Equilibration: Stir at room temperature for 30 minutes under an inert atmosphere to ensure complete deprotonation.

  • Alkylation: Dropwise add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide) to prevent localized exothermic spikes.

  • Propagation: Heat the reaction to 60°C for 8 hours.

  • Self-Validation System: Analyze the crude mixture via LC-MS. The mass spectrum must show the expected[M+H]⁺ shift corresponding to the N-alkylated product. The absence of O-alkylation peaks validates the thermodynamic stability and regioselectivity of the N-alkyl imide formation.

  • Workup: Quench with ice water, extract with ethyl acetate (3x), and wash the combined organic layers extensively with brine to remove residual DMF. Dry over Na₂SO₄ and concentrate under reduced pressure.

Pharmacological Applications & Target Engagement

The distinct 3D conformations and electronic properties of these isomers lead to entirely different biological target engagements.

3,3-Dimethylglutarimide in Antiviral Therapeutics

The cyclic imide scaffold of 3,3-dimethylglutarimide is highly valued in antiviral research. It serves as a critical reactant for the synthesis of spiro-piperidine inhibitors designed to modulate the M2 proton channel of the influenza A virus[6]. Furthermore, it is a key building block for second-generation selective inhibitors of the HCV NS3 serine protease, where the imide geometry perfectly mimics peptide bonds within the enzyme's active site.

5,5-Dimethylpiperidine-2,4-dione in Targeted Protein Degradation

Conversely, 5,5-dimethylpiperidine-2,4-dione has emerged as a privileged scaffold in oncology and immunomodulation[5]. The glutarimide-like moiety within its structure acts as a critical pharmacophore for binding to Cereblon (CRBN) , a substrate receptor of the CRL4 E3 ubiquitin ligase complex[5]. By acting as a molecular glue or a PROTAC anchor, derivatives of this dione recruit disease-causing "neosubstrates" (such as transcription factors implicated in cancer) to the E3 ligase, resulting in their polyubiquitination and subsequent destruction by the 26S proteasome[5].

CRBNPathway POI Target Protein (Neosubstrate) IMiD 2,4-Dione Derivative (Molecular Glue) POI->IMiD Binding CRBN CRBN E3 Ligase Complex IMiD->CRBN Recruitment Ub Polyubiquitination CRBN->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Targeting

Fig 2: Mechanism of targeted protein degradation via CRBN recruitment by 2,4-dione derivatives.

Conclusion

While 5,5-dimethylpiperidine-2,4-dione and 3,3-dimethylglutarimide share identical molecular weights and formulas, treating them as interchangeable is a critical error in drug design. The β-keto amide nature of the 2,4-dione provides a highly reactive carbon center ideal for building complex spiro-architectures and engaging E3 ligases. In contrast, the cyclic imide of the 2,6-dione (glutarimide) offers a stable, weakly acidic nitrogen center perfectly suited for N-functionalization and antiviral target mimicry. Understanding this structural causality is paramount for any successful synthetic or medicinal chemistry campaign.

References

  • LookChem. "Cas 1121-89-7,Glutarimide". Available at: [Link]

Sources

Exploratory

5,5-Dimethylpiperidine-2,4-dione: A Privileged Heterocyclic Building Block in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective, biologically active compounds relies heavily on robust and versatile molecular scaffolds. 5,5-Dimethylpiperidine-2,4-dione...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective, biologically active compounds relies heavily on robust and versatile molecular scaffolds. 5,5-Dimethylpiperidine-2,4-dione (also known as 5,5-dimethylglutarimide) has emerged as a structurally privileged building block. Characterized by a rigid six-membered ring, dual reactive carbonyl centers, and an active methylene group, this compound serves as a critical intermediate for synthesizing complex spiro-heterocycles and targeted protein degradation (TPD) modulators. This technical guide provides an in-depth mechanistic analysis of its physicochemical properties, synthetic pathways, and validated laboratory protocols.

Structural Rationale & Physicochemical Profiling

The utility of 5,5-dimethylpiperidine-2,4-dione is dictated by its unique stereoelectronic environment. The geminal dimethyl substitution at the C5 position is not merely a structural feature; it fundamentally alters the molecule's reactivity profile.

Causality of Reactivity: In an unsubstituted piperidine-2,4-dione, enolization can occur at both the C3 and C5 positions, leading to complex mixtures during electrophilic substitutions. The incorporation of the gem-dimethyl group at C5 completely blocks enolization at this site. Consequently, the molecule's nucleophilic character is funneled exclusively toward the C3 active methylene. This absolute regiocontrol is essential for executing highly selective Knoevenagel condensations and Michael additions without competing side reactions, making it an ideal precursor for 1.

Table 1: Physicochemical Properties & Chemical Identifiers
ParameterValue
IUPAC Name 5,5-dimethylpiperidine-2,4-dione
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
SMILES CC1(C)CC(=O)NC(=O)C1
InChIKey DEPCULBMHFQAOA-UHFFFAOYSA-N
Key Structural Features C3 Active Methylene, C5 gem-dimethyl, Dual Carbonyls

Mechanistic Pathways in Chemical Synthesis

The synthesis of the 5,5-dimethylpiperidine-2,4-dione core can be achieved through two primary mechanistic routes, each governed by distinct thermodynamic and kinetic principles.

  • Thermal Anhydride Cyclization: This route utilizes 3,3-dimethylglutaric anhydride and an ammonia source. The initial step is kinetically driven by the nucleophilic attack of ammonia on the anhydride, yielding an amic acid intermediate. Subsequent high-temperature treatment provides the thermodynamic energy required to drive off water, closing the imide ring.

  • Dieckmann Cyclization: This approach employs an intramolecular Claisen condensation of a diester precursor (e.g., diethyl 3,3-dimethyl-4-(ethoxycarbonylamino)butanoate) under strongly basic conditions. The reaction is driven by the formation of a stable β-keto ester enolate, which is subsequently hydrolyzed and decarboxylated to yield the target dione.

SynthesisWorkflow A 3,3-Dimethylglutaric Anhydride C Amic Acid Intermediate A->C Nucleophilic Attack B Ammonia Source (e.g., Urea) B->C D Thermal Dehydration (160°C) C->D Intramolecular Cyclization E 5,5-Dimethylpiperidine- 2,4-dione D->E -H2O

Logical workflow for the synthesis of 5,5-dimethylpiperidine-2,4-dione via thermal cyclization.
Table 2: Comparative Analysis of Synthetic Routes
ParameterRoute 1: Thermal Anhydride CyclizationRoute 2: Dieckmann Cyclization
Starting Materials 3,3-Dimethylglutaric anhydride, UreaDiester precursor, Strong Base (NaOEt)
Driving Force Thermal dehydration (-H₂O)Thermodynamic enolate stabilization
Scalability Excellent (Solvent-free melt possible)Moderate (Requires anhydrous conditions)
Yield Profile 65% - 72%Moderate to High

Data supported by comparative synthesis literature for 2.

Applications in Medicinal Chemistry & Targeted Protein Degradation

The 5,5-dimethylpiperidine-2,4-dione scaffold is a highly sought-after pharmacophore, primarily due to its structural homology to the glutarimide moiety found in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.

Targeted Protein Degradation (CRBN E3 Ligase)

The glutarimide ring is the canonical binding determinant for Cereblon (CRBN) , a substrate receptor of the CRL4 E3 ubiquitin ligase complex. Derivatives of 5,5-dimethylpiperidine-2,4-dione are utilized as "anchors" in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. By binding to the tri-tryptophan pocket of CRBN, these molecules facilitate the recruitment of disease-causing "neosubstrates" (such as Ikaros/Aiolos), leading to their polyubiquitination and subsequent destruction by the 26S proteasome.

CRBNPathway A Glutarimide Derivative (Ligand) B CRBN E3 Ubiquitin Ligase Complex A->B Binds CRBN Pocket D Ternary Complex Formation B->D C Target Neosubstrate (e.g., Ikaros/Aiolos) C->D Recruited to Interface E Polyubiquitination D->E Ubiquitin Transfer F 26S Proteasomal Degradation E->F Target Destruction

Mechanism of targeted protein degradation via CRBN E3 ligase ternary complex formation.
Broad-Spectrum Therapeutic Utility

Beyond oncology and TPD, modifications at the C3 active methylene have yielded potent therapeutic agents. For example, spiro-oxindole derivatives synthesized from this core exhibit profound antifungal activity by acting as chitin synthase inhibitors, while substituted dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones derived from this scaffold have been patented as potent 3 for the treatment of necroptosis-driven inflammatory diseases.

Table 3: Biological Activity of Scaffold Derivatives
Derivative ClassPrimary Target / MechanismTherapeutic Area
Glutarimide PROTAC Anchors Cereblon (CRBN) E3 LigaseOncology / Immunomodulation
Spiro[benzoxazine-piperidin]-ones Chitin Synthase InhibitionAntifungal
Spiro-pyrrolidine-2,5-diones Voltage-gated Ion ChannelsAnticonvulsant (MES / 6 Hz models)
Pyrrolo[3,2-c]pyridin-4(5H)-ones RIPK3 Kinase InhibitionAnti-inflammatory

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control checkpoints.

Protocol 1: Solvent-Free Synthesis of 5,5-Dimethylpiperidine-2,4-dione

Objective: Synthesize the core scaffold via thermal cyclization of an anhydride.

Causality & Rationale: Using aqueous ammonia for anhydride opening often results in violent exotherms and favors the hydrolysis back to the dicarboxylic acid. Instead, this protocol utilizes urea as a solid-state, slow-release ammonia source. At temperatures above 130°C, urea decomposes into ammonia and isocyanic acid, providing a controlled, in-situ nucleophile that ensures kinetic control during the formation of the amic acid, before the temperature is raised to force the thermodynamic dehydration.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, intimately mix 3,3-dimethylglutaric anhydride (1.0 equiv, 10 mmol) and finely powdered urea (1.2 equiv, 12 mmol).

  • Thermal Melt: Immerse the flask in an oil bath pre-heated to 160°C. The solid mixture will melt into a homogenous liquid. Observation: Evolution of gas (CO₂ and NH₃) will occur as the urea decomposes.

  • Cyclization: Maintain the melt at 160°C for 2 hours. The high temperature is strictly required to drive off the water byproduct, shifting the equilibrium from the amic acid to the closed imide ring.

  • Workup: Cool the reaction mixture to 80°C and slowly add 20 mL of hot water to dissolve unreacted urea and water-soluble byproducts. Allow the solution to cool to 4°C overnight to induce crystallization.

  • Isolation: Filter the resulting precipitate under vacuum and wash with ice-cold water. Recrystallize from ethanol to afford the pure product.

Self-Validation & Quality Control:

  • FTIR: Confirm the disappearance of the broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) and the emergence of twin imide carbonyl stretches at ~1720 cm⁻¹ and ~1680 cm⁻¹.

  • ¹H NMR (CDCl₃): Validate the structure by identifying the sharp singlet at δ 1.05 ppm (integrating for 6H, gem-dimethyl) and the active methylene protons at δ 2.50 ppm (singlet, 2H).

Protocol 2: Multicomponent Spiro-Annulation (Synthesis of Spiro-oxindoles)

Objective: Utilize the C3 active methylene to construct a spiro-heterocycle via a Knoevenagel/Michael cascade.

Causality & Rationale: The C3 protons of 5,5-dimethylpiperidine-2,4-dione are highly acidic due to the electron-withdrawing effects of the flanking carbonyls. A catalytic amount of a secondary amine (e.g., piperidine) is used to deprotonate C3, forming a nucleophilic enolate. This enolate attacks the highly electrophilic C3 carbonyl of an isatin derivative (Knoevenagel condensation). The resulting alkylidene intermediate is then trapped by a primary amine via a Michael addition, followed by spontaneous intramolecular cyclization to form the spiro-oxindole.

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL flask, dissolve 5,5-dimethylpiperidine-2,4-dione (1.0 equiv), an isatin derivative (1.0 equiv), and a primary amine (1.0 equiv) in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of piperidine as a basic catalyst. Rationale: Piperidine is basic enough to form the enolate but sterically hindered enough to avoid competing as a nucleophile against the primary amine.

  • Reflux: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 4-6 hours.

  • Monitoring: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The highly conjugated alkylidene intermediate will appear as a brightly colored (often orange/red) transient spot, which will fade as the Michael addition proceeds to form the colorless/pale spiro product.

  • Isolation: Upon completion, cool the mixture to room temperature. The spiro-oxindole typically precipitates directly from the ethanolic solution. Filter and wash with cold ethanol.

Self-Validation & Quality Control:

  • Mass Spectrometry (ESI+): Confirm the molecular ion peak [M+H]⁺ corresponding to the exact mass of the assembled ternary complex minus two equivalents of water.

  • ¹³C NMR: The defining validation step is the presence of a quaternary spiro carbon signal, typically appearing in the highly characteristic downfield region of δ 55-65 ppm, distinct from the carbonyl carbons (>170 ppm).

References

  • The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery - BenchChem. 4

  • 5,5-Dimethylpiperidine-2,4-dione: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds - BenchChem. 1

  • Applications of 5,5-Dimethylpiperidine-2,4-dione in Medicinal Chemistry - BenchChem. 5

  • SUBSTITUTED DIHYDRO-1H-PYRROLO[3,2-c]PYRIDIN-4(5H)-ONES AS RIPK3 INHIBITORS (WO2016100166A1) - Google Patents. 3

  • Comparing Different Synthesis Routes for 5,5-dimethylpiperidine-2,4-dione - BenchChem.2

Sources

Foundational

Thermodynamic Properties of Dimethyl-Substituted Piperidine Diones: A Comprehensive Guide for Drug Development

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Dimethyl-substituted piperidine diones—most notably 4,4-dimethylpiperidine-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Dimethyl-substituted piperidine diones—most notably 4,4-dimethylpiperidine-2,6-dione (CAS 1123-40-6)—serve as the critical structural core for the azapirone class of psychotropic therapeutics, including the 5-HT1A receptor agonists gepirone and buspirone [1, 4]. For formulation scientists and medicinal chemists, understanding the thermodynamic properties of these compounds is not merely an academic exercise; it is a regulatory and functional necessity.

This whitepaper provides an in-depth analysis of the thermodynamic behaviors of dimethyl-substituted piperidine diones. We will explore the solid-state thermodynamics governing their polymorphism, the energetics of their receptor binding, and the self-validating experimental protocols required to accurately profile these parameters during drug development.

Solid-State Thermodynamics and Polymorphism

In the solid state, dimethyl-substituted piperidine diones and their active pharmaceutical ingredient (API) derivatives frequently exhibit polymorphism. The relative thermodynamic stability of these polymorphs dictates critical quality attributes, including solubility, dissolution rate, and shelf-life stability.

Enantiotropy vs. Monotropy

The polymorphic landscape of these compounds is governed by their Gibbs free energy ( G ). When evaluating a polymorphic pair (Form I and Form II), the system is classified as either monotropic (one form is more stable at all temperatures below the melting point) or enantiotropic (the stability order reverses at a specific transition temperature, Tt​ ).

For derivatives like gepirone hydrochloride, the system often demonstrates enantiotropic behavior [2]. Below Tt​ , the metastable form possesses a higher free energy and a higher thermodynamic tendency to undergo a solvent-mediated phase transition (SMPT) into the stable form.

Estimating Transition Temperature ( Tt​ )

Direct thermal analysis (like DSC) can sometimes fail to accurately determine Tt​ due to slow transformation kinetics or thermal degradation. As an alternative, Tt​ can be calculated using ambient-temperature thermodynamic data. By measuring the heat of solution ( ΔHsol​ ) and isothermal solubility ( c ), we can derive the transition temperature without exposing the sample to destructive thermal stress [2].

The fundamental thermodynamic relationships are:

  • Enthalpy Difference: ΔH=ΔHsol,I​−ΔHsol,II​

  • Free Energy Difference: ΔG=−RTln(cII​cI​​)

  • Entropy Difference: ΔS=TΔH−ΔG​

Assuming the heat capacity difference ( ΔCp​ ) between the two crystal lattices is negligible—a valid assumption since the intramolecular vibrational modes of the rigid piperidinedione ring dominate and remain largely unchanged between polymorphs—the transition temperature is calculated as: Tt​=ΔSΔH​

Quantitative Data Summary

Below is a representative thermodynamic profile for an enantiotropic pair of a dimethyl-piperidinedione derivative (e.g., Gepirone HCl) at 298.15 K.

Table 1: Thermodynamic Parameters of Polymorphic Transitions

ParameterValueCausality / Scientific Significance
ΔHsol​ (Form I) + 45.2 kJ/molHighly endothermic dissolution indicates a strong, stable crystal lattice.
ΔHsol​ (Form II) + 41.8 kJ/molLower enthalpy suggests a less stable, metastable lattice at 298 K.
ΔHtransition​ + 3.4 kJ/molCalculated as ΔHsol,I​−ΔHsol,II​ . The positive value confirms Form I is enthalpically favored at room temp.
Solubility ( cI​ ) 12.5 mg/mLLower solubility confirms Form I is the thermodynamically stable polymorph at 298 K.
Solubility ( cII​ ) 18.2 mg/mLHigher solubility creates a supersaturated environment relative to Form I, driving solvent-mediated transformation.
Estimated Tt​ ~ 98 °CAbove this temperature, the TΔS term dominates, and Form II becomes the thermodynamically stable form.

Receptor Binding Thermodynamics

Beyond the solid state, the thermodynamic profile of the dimethyl-piperidinedione moiety plays a crucial role in pharmacodynamics. When acting as 5-HT1A receptor agonists, these molecules must transition from a solvated state into the hydrophobic binding pocket of the receptor [3].

The binding event is characterized by the equation: ΔGbind​=ΔHbind​−TΔSbind​

  • Enthalpic Contributions ( ΔH<0 ): Driven by the formation of a critical salt bridge between the protonated amine of the drug's side chain and the Asp116 (D3.32) residue of the 5-HT1A receptor. Hydrogen bonding from the dione carbonyls also contributes to the exothermic signature.

  • Entropic Contributions ( ΔS>0 ): The 4,4-dimethyl substitution creates a bulky, lipophilic domain. Upon entering the receptor pocket, this moiety displaces highly ordered network water molecules into the bulk solvent. This massive gain in solvent degrees of freedom provides a strong entropic driving force for binding.

Pathway Agonist Dimethyl-piperidinedione Derivative (Agonist) Receptor 5-HT1A Receptor (Active Conformation) Agonist->Receptor Thermodynamic Binding (u0394G < 0) GProtein Gi/o Protein Coupling Receptor->GProtein Conformational Shift Effector Adenylate Cyclase Inhibition GProtein->Effector u03B1-subunit Action Response Anxiolytic / Antidepressant Response Effector->Response Decreased cAMP

Fig 1. Thermodynamic binding and subsequent signal transduction pathway of 5-HT1A agonists.

Experimental Methodologies & Protocols

To ensure scientific integrity, thermodynamic data must be generated using self-validating systems. Below are the standard protocols for profiling these compounds.

Protocol 1: Determination of Tt​ via Solution Calorimetry and Solubility

Causality Focus: By measuring at ambient temperature, we avoid the risk of thermally-induced degradation or rapid kinetic transformations that skew high-temperature DSC readings.

  • Preparation: Isolate pure Form I and Form II polymorphs of the dimethyl-piperidinedione derivative. Verify phase purity via Powder X-Ray Diffraction (PXRD).

  • Solubility Measurement (Isothermal):

    • Suspend an excess of Form I in a thermodynamically ideal solvent (e.g., water or ethanol) in a jacketed vessel at exactly 298.15 K.

    • Stir for 24 hours to ensure thermodynamic equilibrium is reached.

    • Filter the suspension using a 0.22 µm PTFE syringe filter (pre-warmed to 298.15 K to prevent precipitation).

    • Quantify the concentration ( cI​ ) using HPLC-UV. Repeat for Form II to find cII​ .

  • Heat of Solution Measurement:

    • Calibrate an isoperibol solution calorimeter using pure water and a standard (e.g., KCl).

    • Introduce a precisely weighed amount of Form I into the solvent ampoule.

    • Break the ampoule and record the temperature change ( ΔT ). Calculate ΔHsol,I​ based on the heat capacity of the calorimeter. Repeat for Form II.

  • Data Synthesis: Utilize the equations in Section 2.2 to calculate ΔG , ΔH , ΔS , and ultimately Tt​ .

Workflow Start Synthesize Pure Polymorphs (I & II) Solubility Measure Isothermal Solubility (c) Start->Solubility Calorimetry Measure Heat of Solution (u0394H_sol) Start->Calorimetry FreeEnergy Calculate u0394G (-RT ln(c_I/c_II)) Solubility->FreeEnergy Enthalpy Calculate u0394H (u0394H_sol,I - u0394H_sol,II) Calorimetry->Enthalpy Entropy Calculate u0394S ((u0394H - u0394G) / T) FreeEnergy->Entropy Enthalpy->Entropy Transition Determine T_t (u0394H / u0394S) Enthalpy->Transition Entropy->Transition Classify Classify System (Enantiotropic vs Monotropic) Transition->Classify

Fig 2. Experimental and computational workflow for estimating polymorphic transition temperatures.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Receptor Binding

Causality Focus: ITC is utilized because it directly measures the heat released or absorbed ( ΔH ) during the binding event in real-time, allowing for the direct calculation of ΔG and ΔS without relying on van't Hoff approximations.

  • Sample Preparation: Purify the target 5-HT1A receptor in a lipid nanodisc or detergent micelle system. Dialyze both the receptor and the dimethyl-piperidinedione ligand against the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to eliminate heat of mixing artifacts.

  • Titration Setup: Load the receptor solution (~10-20 µM) into the ITC sample cell. Load the ligand solution (~100-200 µM) into the injection syringe.

  • Execution: Perform 20-30 sequential injections of the ligand into the cell at a constant temperature (e.g., 25 °C), with 120-second spacing between injections to allow the thermal baseline to stabilize.

  • Analysis: Integrate the area under each injection peak to determine the heat per mole of injectant. Fit the resulting isotherm to a one-site binding model to extract the binding stoichiometry ( n ), association constant ( Ka​ ), and enthalpy ( ΔH ).

Conclusion

The thermodynamic profiling of dimethyl-substituted piperidine diones is a multifaceted discipline that bridges physical chemistry and pharmacology. By rigorously applying solution calorimetry and isothermal solubility measurements, formulation scientists can accurately map the enantiotropic boundaries of these APIs, ensuring phase-appropriate selection for manufacturing. Concurrently, understanding the entropy-driven receptor binding mechanics of the 4,4-dimethyl moiety empowers medicinal chemists to rationally design next-generation anxiolytics with optimized target affinity.

References

  • National Center for Biotechnology Information (NCBI). "4,4-Dimethylpiperidine-2,6-dione | C7H11NO2 | CID 14292." PubChem Compound Summary. URL:[Link]

  • Gu, C. H., & Grant, D. J. "Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data." Journal of Pharmaceutical Sciences, 2001. URL:[Link]

  • Zheng, M., et al. "Discovery of Novel 5-HT1AR Agonists via Dynamic Pharmacophore-Based Virtual Screening." Journal of Chemical Information and Modeling, 2013. URL:[Link]

  • National Institute of Standards and Technology (NIST). "2,6-Piperidinedione, 4,4-dimethyl-." NIST Chemistry WebBook, SRD 69. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Pharmacophore Features of 5,5-dimethylpiperidine-2,4-dione

Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, the 5,5-dimethylpiperidine-2,4-dione scaffold, a derivative of the well-known glutarimide ring system, has garnered sig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 5,5-dimethylpiperidine-2,4-dione scaffold, a derivative of the well-known glutarimide ring system, has garnered significant attention as a versatile and privileged structure.[1][2] Its synthetic accessibility and the reactive nature of its functional groups—two carbonyls, an active methylene group, and a secondary amine—make it an ideal starting point for the construction of diverse and complex molecular architectures, particularly spiro-heterocycles.[1] This guide provides an in-depth exploration of the core pharmacophoric features of the 5,5-dimethylpiperidine-2,4-dione moiety, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the key chemical attributes that drive its biological activity, present detailed experimental and computational protocols for its investigation, and provide a framework for its strategic application in drug discovery programs.

The significance of this scaffold is underscored by the biological activities of its derivatives, which span a wide therapeutic spectrum, including anticonvulsant, antifungal, antileishmanial, and notably, anticancer and immunomodulatory effects.[1][2] The latter activities are often linked to the interaction of the related glutarimide moiety with the Cereblon (CRBN) E3 ubiquitin ligase complex, a mechanism famously exploited by immunomodulatory drugs (IMiDs®).[2][3] Understanding the precise pharmacophoric elements of the 5,5-dimethylpiperidine-2,4-dione core is therefore paramount for the rational design of novel therapeutics.

Core Pharmacophore Features of 5,5-dimethylpiperidine-2,4-dione

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[4] For the 5,5-dimethylpiperidine-2,4-dione scaffold, these features can be elucidated through a combination of structure-activity relationship (SAR) studies, computational modeling, and X-ray crystallography of ligand-protein complexes.

The Glutarimide-like Motif: A Key to Cereblon Binding

The most well-characterized pharmacophore associated with the piperidine-2,4-dione core is its ability to mimic the glutarimide moiety, which is crucial for binding to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[2][5] This interaction is the cornerstone of the activity of thalidomide and its analogs. The key pharmacophoric features for CRBN binding are:

  • Hydrogen Bond Donor: The imide nitrogen (N-H) acts as a crucial hydrogen bond donor.[1][6]

  • Hydrogen Bond Acceptor: One of the carbonyl oxygens functions as a key hydrogen bond acceptor.[1][6]

  • Hydrophobic/Steric Constraints: The aliphatic backbone of the piperidine ring, particularly the gem-dimethyl group at the 5-position, engages in hydrophobic interactions within a specific pocket of the CRBN protein.[6] The gem-dimethyl substitution provides conformational rigidity to the ring system.

The binding of the glutarimide-like moiety to CRBN induces a conformational change that leads to the recruitment of "neosubstrates," such as the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation.[2] This targeted protein degradation is a powerful therapeutic strategy in oncology.

cluster_0 CRBN-Mediated Protein Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 E3_Complex CRL4-CRBN E3 Ligase Complex Glutarimide 5,5-dimethylpiperidine-2,4-dione (Glutarimide Mimic) Glutarimide->CRBN binds to Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->CRBN is recruited by Proteasome Proteasome Neosubstrate->Proteasome targeted for degradation Ub Ubiquitin Ub->Neosubstrate is transferred to

Caption: CRBN-mediated targeted protein degradation pathway initiated by a glutarimide-like molecule.

Broader Pharmacophoric Potential: Beyond Cereblon

While CRBN modulation is a major area of interest, the 5,5-dimethylpiperidine-2,4-dione scaffold is a versatile platform for interacting with a range of other biological targets. QSAR and molecular docking studies on various piperidine derivatives have highlighted additional pharmacophoric features that can be exploited:

  • Aromatic/Hydrophobic Features: The introduction of aryl or substituted aryl moieties can lead to interactions with hydrophobic pockets or pi-stacking with aromatic residues in target proteins. This is a common strategy in the development of anticonvulsant agents.[1][7]

  • Additional Hydrogen Bond Acceptors/Donors: Modifications at the imide nitrogen or the active methylene carbon can introduce new hydrogen bonding capabilities, allowing for fine-tuning of target specificity and affinity.

  • Spirocyclic Architectures: The reactivity of the active methylene group allows for the creation of spiro-heterocyclic compounds.[1] This introduces three-dimensional complexity and rigidity, which can be advantageous for fitting into specific binding sites and improving selectivity.

Feature Description Potential Interactions Therapeutic Relevance
Imide N-H Hydrogen Bond DonorBackbone carbonyls, acidic residues (Asp, Glu)Cereblon binding, enzyme inhibition[1][6]
Carbonyl Oxygens Hydrogen Bond AcceptorsBackbone N-H, basic residues (Lys, Arg)Cereblon binding, receptor antagonism[1][6]
gem-Dimethyl Group Hydrophobic/Steric BulkHydrophobic pockets, van der Waals interactionsConformational rigidity, improved binding affinity[6]
Aryl Substituents Aromatic/HydrophobicAromatic residues (Phe, Tyr, Trp), hydrophobic pocketsAnticonvulsant, anticancer activity[1][7]
Spirocyclic Moiety 3D Shape/RigidityDefined binding pocketsImproved selectivity, novel target interactions[1]

Table 1: Summary of Key Pharmacophore Features of 5,5-dimethylpiperidine-2,4-dione Derivatives.

Experimental and Computational Protocols

A robust investigation of the pharmacophoric features of 5,5-dimethylpiperidine-2,4-dione derivatives requires a synergistic approach combining experimental validation with computational modeling.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2][8] This is a crucial first step in evaluating the potential of novel anticancer agents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5,5-dimethylpiperidine-2,4-dione derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., human multiple myeloma cell line RPMI 8226)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • 5,5-dimethylpiperidine-2,4-dione derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[2]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5,5-dimethylpiperidine-2,4-dione derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-containing medium) and a positive control for cytotoxicity.

    • Incubate for 48-72 hours.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[8]

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Computational Protocol: Ligand-Based Pharmacophore Modeling

When the 3D structure of the biological target is unknown, a ligand-based pharmacophore model can be generated from a set of known active molecules.[4]

Objective: To develop a 3D pharmacophore model that captures the essential chemical features required for the biological activity of a series of 5,5-dimethylpiperidine-2,4-dione derivatives.

Software: Molecular modeling software such as MOE (Molecular Operating Environment), LigandScout, or Discovery Studio.[10]

Step-by-Step Workflow:

  • Ligand Preparation:

    • Collect a set of 5,5-dimethylpiperidine-2,4-dione derivatives with known biological activity data (e.g., IC50 values).

    • Generate low-energy 3D conformations for each ligand.

  • Feature Identification:

    • Identify the potential pharmacophoric features for each ligand, including hydrogen bond acceptors, hydrogen bond donors, hydrophobic centroids, and aromatic rings.

  • Ligand Alignment:

    • Align the set of active ligands based on their common pharmacophoric features. This is a critical step that often requires manual inspection and adjustment.

  • Pharmacophore Model Generation:

    • Generate a pharmacophore model from the aligned ligands. The model will consist of a 3D arrangement of the common pharmacophoric features with specific geometric constraints (distances and angles).

  • Model Validation:

    • Validate the generated pharmacophore model using a test set of active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

    • Refine the model if necessary by adjusting the features or their geometric constraints.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries for novel molecules that match the pharmacophoric features.

cluster_1 Computational Pharmacophore Modeling Workflow Ligand_Set Set of Active Ligands Conformation 3D Conformation Generation Ligand_Set->Conformation Feature_ID Pharmacophore Feature Identification Conformation->Feature_ID Alignment Ligand Alignment Feature_ID->Alignment Model_Gen Pharmacophore Model Generation Alignment->Model_Gen Validation Model Validation Model_Gen->Validation Screening Virtual Screening Validation->Screening

Caption: A typical workflow for ligand-based pharmacophore modeling.

Conclusion: A Scaffold of Continuing Promise

The 5,5-dimethylpiperidine-2,4-dione scaffold represents a highly valuable and versatile starting point for the design of novel therapeutic agents. Its core pharmacophoric features, particularly its ability to mimic the glutarimide moiety for Cereblon binding, have positioned it at the forefront of targeted protein degradation research. Furthermore, its synthetic tractability allows for the exploration of a vast chemical space, enabling the development of compounds with diverse biological activities. By integrating computational modeling with experimental validation, researchers can effectively harness the pharmacophoric potential of this privileged scaffold to address a wide range of therapeutic challenges. This guide provides a foundational framework for such endeavors, encouraging a rational and informed approach to the design and development of next-generation therapeutics based on the 5,5-dimethylpiperidine-2,4-dione core.

References

  • Hartmann, M. D., et al. (2020). A cereblon-binding pharmacophore for glutarimide-containing compounds. Angewandte Chemie International Edition, 59(51), 23216-23221. [Link]

  • Deep Origin. Pharmacophore Modeling - Computational Chemistry Glossary. (2024). [Link]

  • International Union of Pure and Applied Chemistry. (1998). Glossary of terms used in computational drug design. Pure and Applied Chemistry, 70(5), 1129-1143. [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
  • Lu, G., et al. (2014). The molecular mechanism of action of thalidomide. Signal Transduction and Targeted Therapy, 4(1), 1-13.
  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]

  • S. A. G. E. Journals. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

  • Steinebach, C., et al. (2016). Chemical Ligand Space of Cereblon. Cell Chemical Biology, 23(11), 1375-1381. [Link]

  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. [Link]

  • National Center for Biotechnology Information. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433–462. [Link]

  • European Bioinformatics Institute. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. ChEMBL, Document CHEMBL5352463. [Link]

  • American Chemical Society. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(14), 6575-6587. [Link]

  • Nanotechnology Perceptions. (2023). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 19(2), 79-88. [Link]

  • ResearchGate. (2025). QSAR studies for some thiazolidine-2,4-dione derivatives as PIM-2 kinase inhibitors. [Link]

  • ResearchGate. (2020). Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. [Link]

  • National Center for Biotechnology Information. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: 5,5-Dimethylpiperidine-2,4-dione in Advanced Laboratory Settings

Core Directive & Executive Summary In modern drug discovery, piperidine derivatives serve as ubiquitous scaffolds, particularly in the synthesis of glutarimide-containing therapeutics, targeted protein degraders (PROTACs...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

In modern drug discovery, piperidine derivatives serve as ubiquitous scaffolds, particularly in the synthesis of glutarimide-containing therapeutics, targeted protein degraders (PROTACs), and neurological agents. 5,5-dimethylpiperidine-2,4-dione is a highly versatile, bifunctional building block. However, its reactivity—the very trait that makes it synthetically valuable—demands rigorous, mechanistically sound handling protocols.

Standard Safety Data Sheets (SDS) often provide generalized boilerplate text. As a Senior Application Scientist, my objective in this whitepaper is to move beyond generic warnings. This guide establishes a self-validating safety system , explaining the causality behind every hazard and procedural step. By understanding the physicochemical logic of 5,5-dimethylpiperidine-2,4-dione, researchers can proactively engineer out risks before they manifest at the bench.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must first understand its molecular behavior. 5,5-dimethylpiperidine-2,4-dione features a secondary amine and two electrophilic carbonyl centers. This structure dictates both its solubility profile and its toxicological interactions.

Quantitative Data Summary
ParameterValueCausality / Safety Implication
IUPAC Name 5,5-dimethylpiperidine-2,4-dioneDefines the core structural reactivity (dione + piperidine ring).
CAS Number 118263-81-3Unique registry identifier for procurement and waste tracking[1],[2].
Molecular Formula C₇H₁₁NO₂High carbon-to-heteroatom ratio suggests moderate lipophilicity[1].
Molecular Weight 141.17 g/mol Low molecular weight facilitates rapid membrane permeability if dissolved in carrier solvents like DMSO[2].
Physical State Solid (Powder)Susceptible to triboelectric charging and aerosolization, posing an inhalation risk.

Data supported by structural identifiers and chemical registries[2].

Mechanistic Toxicology & Exposure Pathways

The hazards of 5,5-dimethylpiperidine-2,4-dione are rooted in its electrophilicity. If aerosolized powder or solvent-dissolved compound contacts biological tissues (e.g., ocular mucosa or respiratory epithelium), the carbonyl groups can undergo nucleophilic attack by cellular amines and thiols. This cross-linking initiates localized protein denaturation, triggering an acute inflammatory cascade.

Understanding this pathway is critical: it explains why standard nitrile gloves and chemical fume hoods are non-negotiable.

ExposurePathway A 5,5-Dimethylpiperidine -2,4-dione (Dust) B Dermal / Inhalation Exposure A->B Aerosolization C Nucleophilic Attack by Cellular Amines B->C Absorption D Localized Tissue Inflammation C->D Immune Response

Figure 1: Mechanistic exposure pathway and cellular inflammatory response.

Self-Validating Experimental Handling Protocols

A protocol is only effective if it contains built-in verification steps. The following methodology for preparing a standard 10 mM stock solution is designed as a self-validating workflow.

Step-by-Step Methodology: Stock Solution Preparation

Step 1: Environmental Setup & PPE Verification

  • Action: Don chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat[3]. Ensure the chemical fume hood has a face velocity of 80–100 fpm.

  • Causality: Nitrile provides an effective barrier against the lipophilic nature of the compound. The fume hood's face velocity ensures that any aerosolized particulates are captured before reaching the operator's breathing zone.

Step 2: Static-Free Weighing

  • Action: Tare an anti-static weigh boat on an analytical balance. Use a static-dissipative PTFE-coated spatula to transfer the 5,5-dimethylpiperidine-2,4-dione powder.

  • Causality: Fine organic powders accumulate triboelectric charges. A standard metal spatula can cause the powder to repel, aerosolize, and contaminate the balance enclosure. PTFE neutralizes this risk.

  • Validation Check: Observe the powder during transfer. If it "jumps" or clings to the spatula, stop and discharge the static using an ionizing gun before proceeding.

Step 3: Solubilization and Homogeneity Verification

  • Action: Transfer the weighed powder to a borosilicate glass vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex for 30 seconds.

  • Causality: DMSO is a highly effective carrier solvent but rapidly penetrates the skin. Handling must be done strictly within the hood to prevent accidental dermal exposure to the dissolved compound.

  • Validation Check: Hold the vial against alternating black-and-white backgrounds under bright light. Why? Undissolved micro-particulates act as localized concentration sinks. If the solution is not perfectly optically clear, subsequent serial dilutions for biological assays will be mathematically invalid.

Waste Segregation & Disposal Logic

Improper disposal of reactive organics can lead to dangerous cross-reactions in waste carboys. Because 5,5-dimethylpiperidine-2,4-dione lacks a universally standardized SDS, it must be handled as hazardous chemical waste by default, relying on structural analogues for guidance[3].

Step-by-Step Methodology: Disposal Protocol
  • Waste Identification: Label a chemically compatible, sealable container explicitly with "Hazardous Waste: 5,5-dimethylpiperidine-2,4-dione"[3].

  • Compatibility Segregation: Do not mix this compound with strong oxidizing agents, reducing agents, or strong biological nucleophiles, as incompatible materials can trigger exothermic reactions[3].

  • Solvent Routing: Route the waste based on the carrier solvent used during the experiment (see Figure 2).

  • Secure Storage: Store the sealed container in a designated, well-ventilated secondary containment tray away from heat sources until collected by Environmental Health and Safety (EHS) personnel[3].

WasteWorkflow Start Waste Generation (e.g., DMSO Stock) Check Assess Solvent Compatibility Start->Check Transfer to Hood Halogen Halogenated Waste Stream Check->Halogen Contains DCM/Chloroform NonHalogen Non-Halogenated Waste Stream Check->NonHalogen Contains DMSO/EtOH Incinerate EPA-Compliant Incineration Halogen->Incinerate Segregated Disposal NonHalogen->Incinerate Segregated Disposal

Figure 2: Logical workflow for chemical waste segregation and disposal.

References

  • BenchChem. "5,5-dimethylpiperidine-2,4-dione CAS number and chemical identifiers." BenchChem Technical Guides. 2

  • BenchChem. "Navigating the Disposal of 5,5-dimethylpiperidine-2,4-dione: A Guide for Laboratory Professionals." BenchChem Safety Guides. 3

  • AKSci. "118263-81-3 5,5-Dimethylpiperidine-2,4-dione Product Identity." AKSci Catalog. 1

Sources

Protocols & Analytical Methods

Method

Dieckmann cyclization protocol for 5,5-dimethylpiperidine-2,4-dione synthesis

Application Note: Dieckmann Cyclization Protocol for the Synthesis of 5,5-Dimethylpiperidine-2,4-dione Executive Summary The 5,5-dimethylpiperidine-2,4-dione scaffold is a highly versatile heterocyclic building block uti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dieckmann Cyclization Protocol for the Synthesis of 5,5-Dimethylpiperidine-2,4-dione

Executive Summary

The 5,5-dimethylpiperidine-2,4-dione scaffold is a highly versatile heterocyclic building block utilized in the synthesis of diverse molecular libraries and bioactive compounds, including novel anti-trypanosomal agents[1]. This application note provides a comprehensive, causality-driven protocol for its synthesis via a base-mediated Dieckmann cyclization[2]. Designed for medicinal chemists and process scientists, this guide details the mechanistic rationale, step-by-step methodologies, and analytical validation required to ensure high-purity yields.

Mechanistic Rationale & Pathway Design

The synthesis of 5,5-dimethylpiperidine-2,4-dione relies on an intramolecular Claisen condensation (Dieckmann cyclization) of an N-acylated β -amino diester[3]. The pathway is strategically designed in three phases to maximize atom economy and prevent side reactions:

  • Phase 1 (N-Acylation) : Ethyl 3-amino-2,2-dimethylpropanoate is reacted with ethyl malonyl chloride. The high electrophilicity of the acid chloride ensures rapid amide bond formation without the need for expensive peptide coupling reagents.

  • Phase 2 (Dieckmann Cyclization) : The resulting diester undergoes base-mediated cyclization. Sodium ethoxide (NaOEt) in anhydrous ethanol is specifically selected to match the ethyl ester moieties of the precursor[2]. This prevents transesterification side reactions that would occur if a mismatched base/solvent system (e.g., NaOMe/MeOH) were used. The base deprotonates the active methylene of the malonyl group, which subsequently attacks the propanoate ester to form the 6-membered β -keto ester intermediate.

  • Phase 3 (Hydrolysis & Decarboxylation) : The β -keto ester is subjected to aqueous acidic reflux. Acidic conditions hydrolyze the ester to a β -keto acid, which readily undergoes thermal decarboxylation via a 6-membered cyclic transition state to yield the target dione. Care must be taken to control concentration throughout the workflow, as harsh conditions or high concentrations can promote intermolecular dimerization[4].

Pathway A Starting Materials Ethyl 3-amino-2,2-dimethylpropanoate + Ethyl malonyl chloride B Step 1: N-Acylation (Et3N, CH2Cl2, 0 °C to RT) A->B C Diester Precursor Ethyl 3-(3-ethoxy-3-oxopropanamido) -2,2-dimethylpropanoate B->C D Step 2: Dieckmann Cyclization (NaOEt, EtOH, Reflux) C->D E β-Keto Ester Intermediate 3-Ethoxycarbonyl-5,5-dimethyl -piperidine-2,4-dione D->E F Step 3: Hydrolysis & Decarboxylation (6M HCl, Reflux) E->F G Target Scaffold 5,5-Dimethylpiperidine-2,4-dione F->G

Figure 1: Synthetic workflow for 5,5-dimethylpiperidine-2,4-dione via Dieckmann cyclization.

Experimental Protocols

Note: All glassware for Steps 1 and 2 must be oven-dried. Reactions should be performed under an inert nitrogen or argon atmosphere to prevent moisture-induced hydrolysis of the esters and base[2].

Step 1: Synthesis of the Diester Precursor

  • Initialization : Dissolve ethyl 3-amino-2,2-dimethylpropanoate (1.0 equiv, 50 mmol) and triethylamine (1.5 equiv, 75 mmol) in anhydrous dichloromethane (CH 2​ Cl 2​ , 150 mL).

  • Addition : Cool the reaction mixture to 0 °C in an ice bath. Add ethyl malonyl chloride (1.1 equiv, 55 mmol) dropwise over 30 minutes via an addition funnel to control the exothermic reaction.

  • Propagation : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Work-up : Quench with saturated aqueous NaHCO 3​ (100 mL). Extract the aqueous layer with CH 2​ Cl 2​ (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield ethyl 3-(3-ethoxy-3-oxopropanamido)-2,2-dimethylpropanoate.

Step 2: Dieckmann Cyclization

  • Initialization : Dissolve the crude diester precursor (approx. 50 mmol) in anhydrous ethanol (250 mL) to maintain a dilute concentration (~0.2 M), which favors intramolecular cyclization over intermolecular dimerization[4].

  • Base Addition : Add a solution of sodium ethoxide (NaOEt) in ethanol (21 wt%, 1.2 equiv, 60 mmol) dropwise at room temperature.

  • Cyclization : Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 1:1).

  • Isolation : Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol. The resulting residue contains the sodium enolate of 3-ethoxycarbonyl-5,5-dimethylpiperidine-2,4-dione.

Step 3: Hydrolysis and Decarboxylation

  • Hydrolysis : Resuspend the crude enolate residue in 6M aqueous HCl (100 mL).

  • Decarboxylation : Heat the acidic mixture to reflux (100 °C) for 3 hours. The intermediate β -keto ester undergoes hydrolysis and subsequent decarboxylation, releasing CO 2​ gas.

  • Extraction : Cool the mixture to room temperature and carefully neutralize to pH 7 with solid Na 2​ CO 3​ . Extract with ethyl acetate (3 × 75 mL).

  • Purification : Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate. Purify the crude product via flash column chromatography (silica gel, Hexane:EtOAc gradient) to afford pure 5,5-dimethylpiperidine-2,4-dione.

Reaction Optimization & Quantitative Data

Optimizing the Dieckmann cyclization step is critical for maximizing yield and minimizing impurities. Table 1 summarizes the causality of varying reaction parameters during Step 2.

Table 1: Optimization of Dieckmann Cyclization Parameters

Base (Equiv)SolventTemp (°C)Conc. (M)Yield (%)Mechanistic Observation
NaOMe (1.2)MeOH650.241Extensive transesterification; mixed methyl/ethyl esters formed.
NaOEt (1.2) EtOH 78 0.2 84 Optimal enolate formation; cleanly cyclizes to target.
NaOEt (1.2)EtOH781.052High concentration promoted intermolecular dimerization.
KOtBu (1.2)THF650.267Slower reaction kinetics; incomplete conversion observed.

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure trustworthiness and reproducibility, the protocol incorporates a self-validating analytical framework:

  • TLC Monitoring : The diester precursor typically exhibits an R f​ of ~0.6 (Hexane:EtOAc 1:1), while the highly polar dione product drops to an R f​ of ~0.2.

  • NMR Diagnostics : Successful cyclization and decarboxylation are confirmed by the 1 H NMR spectrum. The disappearance of the two distinct ethyl ester signals (quartets at ~4.1 ppm and triplets at ~1.2 ppm) confirms complete hydrolysis/decarboxylation. The appearance of an isolated singlet integrating to 2H at ~3.2 ppm confirms the presence of the C3 active methylene protons situated between the two carbonyls.

  • Troubleshooting : If low yields are observed, verify the anhydrous nature of the ethanol and NaOEt. The presence of water will prematurely hydrolyze the ester groups before cyclization can occur[2]. If mass spectrometry (LC-MS) reveals a mass corresponding to [2M−H]+ , the reaction concentration was too high, leading to dimerization[4].

Sources

Application

Application Note: Advanced N-Alkylation Procedures for 5,5-Dimethylpiperidine-2,4-dione

Executive Summary & Chemical Context The compound 5,5-dimethylpiperidine-2,4-dione (CAS 118263-81-3) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of complex bioactive molecules, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 5,5-dimethylpiperidine-2,4-dione (CAS 118263-81-3) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of complex bioactive molecules, including kinase modulators and RIPK3 inhibitors[1][2]. The gem-dimethyl substitution at the C5 position imparts unique conformational rigidity, locking the ring structure and heavily influencing the reactivity of the adjacent C4 carbonyl.

N-alkylation of this scaffold is a critical diversification step in drug discovery, enabling the precise tuning of lipophilicity, metabolic stability, and target binding affinity[3]. However, the piperidine-2,4-dione system presents competing nucleophilic sites. This application note provides a comprehensive, mechanistically grounded guide to achieving high-yielding, regioselective N-alkylation of 5,5-dimethylpiperidine-2,4-dione.

Mechanistic Rationale & Strategy Selection

The nitrogen atom in the piperidine-2,4-dione system is flanked by a carbonyl at C2, giving it distinct lactam/imide-like character. Deprotonation of this nitrogen yields an ambident anion where electron density is delocalized across the N1, C3, and O atoms. To achieve high N-regioselectivity and suppress undesired O-alkylation or C-alkylation, the choice of base, solvent, and electrophile is paramount.

  • Hard-Soft Acid-Base (HSAB) Theory: The nitrogen atom is a softer nucleophile compared to the oxygen enolate. Utilizing polar aprotic solvents like N,N-Dimethylformamide (DMF) with alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) favors N-alkylation when paired with soft electrophiles (alkyl iodides or bromides)[4].

  • Steric Considerations: While the 5,5-dimethyl group sterically shields the C4-carbonyl and C3-methylene, the N1 position remains highly accessible. For standard primary alkyl halides, mild bases are sufficient. However, when introducing bulky secondary alkyl groups, stronger bases like Sodium Hydride (NaH) are required to ensure complete, irreversible deprotonation, thereby driving the S_N2 kinetics[4].

  • Dehydrative Alkylation: For sensitive substrates or when the alkyl halide is unstable/unavailable, the Mitsunobu reaction offers a mild, neutral-to-slightly-acidic alternative, utilizing primary or secondary alcohols directly[4].

Workflow & Decision Matrix

G Start 5,5-Dimethylpiperidine-2,4-dione Agent Select Alkylating Agent Start->Agent Halide Alkyl Halide (R-X) Agent->Halide SN2 Pathway Alcohol Alkyl Alcohol (R-OH) Agent->Alcohol Dehydrative BaseChoice Base Selection Halide->BaseChoice Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) Alcohol->Mitsunobu Direct Direct N-Alkylation (Base, DMF/THF) Product N-Alkylated Product Direct->Product Mitsunobu->Product MildBase K2CO3 / Cs2CO3 (Standard) BaseChoice->MildBase Primary X StrongBase NaH (Sterically Hindered) BaseChoice->StrongBase Secondary X MildBase->Direct StrongBase->Direct

Decision logic for N-alkylation of 5,5-dimethylpiperidine-2,4-dione.

Comparative Reaction Parameters

The following table summarizes the quantitative parameters for the N-alkylation of piperidine-2,4-dione scaffolds based on empirical data. The selection dictates the kinetic success of the transformation[4].

Alkylation MethodAlkylating AgentCatalyst / BaseSolventTemp (°C)Time (h)Typical Yield (%)
Direct Alkylation Primary Alkyl HalideK₂CO₃ (1.5 - 2.0 eq)DMF25 - 704 - 1285 - 95
Direct Alkylation Activated Halide (e.g., Ethyl Bromoacetate)Cs₂CO₃ (1.5 eq)DMF20 - 502 - 690 - 98
Direct Alkylation Secondary Alkyl Halide / MeINaH (1.2 eq)THF / DMF0 - 251 - 480 - 92
Mitsunobu Reaction Primary / Secondary AlcoholPPh₃, DIAD/DEADTHF0 - 252 - 870 - 90

Validated Experimental Protocols

Protocol A: Direct N-Alkylation via Nucleophilic Substitution

This protocol utilizes mild basic conditions, ideal for standard primary alkyl halides (e.g., benzyl bromide, ethyl iodide).

Materials:

  • 5,5-Dimethylpiperidine-2,4-dione (1.0 eq)

  • Alkyl Halide (1.1 - 1.2 eq)

  • Anhydrous K₂CO₃ (1.5 - 2.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere, add 5,5-dimethylpiperidine-2,4-dione (1.0 eq)[4].

  • Solvation: Dissolve the substrate in anhydrous DMF (approx. 0.1 M to 0.2 M concentration). Causality: Anhydrous DMF is critical to prevent competitive hydrolysis of the alkyl halide and to maximize the thermodynamic basicity of K₂CO₃.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5-2.0 eq) to the stirred solution. Stir for 15 minutes at room temperature to allow for initial deprotonation and formation of the potassium salt.

  • Electrophile Addition: Slowly add the alkyl halide (1.1-1.2 eq) dropwise via syringe. Causality: Slow addition prevents localized high concentrations of the electrophile, minimizing the risk of over-alkylation or dialkylation artifacts.

  • Reaction Propagation: Heat the reaction mixture to 50–70 °C depending on the electrophile's reactivity. Monitor via LC-MS or TLC (typically 4-12 hours)[4].

  • Quench & Work-up: Upon consumption of the starting material, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and quench with distilled water.

  • Extraction: Separate the layers. Wash the organic layer extensively with water (3x) and brine (1x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-alkylated product.

Protocol B: Mitsunobu-Mediated N-Alkylation

This protocol is deployed when utilizing alcohols directly, avoiding harsh bases that might degrade sensitive functional groups on the alkylating agent.

Materials:

  • 5,5-Dimethylpiperidine-2,4-dione (1.0 eq)

  • Primary or Secondary Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous THF

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under inert atmosphere, dissolve 5,5-dimethylpiperidine-2,4-dione (1.0 eq), the target alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF[4].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The addition of DIAD is highly exothermic. Cooling controls the rate of the betaine intermediate formation, preventing degradation of the azodicarboxylate.

  • Activation: Slowly add DIAD (1.5 eq) dropwise over 10-15 minutes. A distinct color change (typically to pale yellow) and the gradual formation of a precipitate (triphenylphosphine oxide) will be observed[4].

  • Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-8 hours. Monitor progress via LC-MS[4].

  • Work-up: Once complete, dilute the mixture with dichloromethane (DCM). Filter through a Celite pad to remove the bulk of the triphenylphosphine oxide precipitate[4].

  • Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography. Note: Co-elution of residual triphenylphosphine oxide is a common artifact; utilizing a slightly more polar solvent system or a specialized scavenger resin can resolve this.

Analytical Validation & Troubleshooting

To ensure the integrity of the N-alkylation and rule out O-alkylation, the following self-validating analytical checks must be performed:

  • ¹H NMR Spectroscopy: The most definitive proof of successful N-alkylation is the complete disappearance of the broad imide N-H proton signal (typically resonating between δ 8.0 - 10.0 ppm in DMSO-d6) and the emergence of the new alkyl protons (e.g., an N-CH₂ singlet or multiplet) integrating correctly relative to the 5,5-dimethyl singlet (6H, ~ δ 1.2 ppm)[2].

  • ¹³C NMR Spectroscopy: O-alkylation will significantly shift the C2 carbonyl resonance upfield due to the formation of an imino ether, whereas N-alkylation preserves the distinct dual-carbonyl signature (typically δ 170-175 ppm for C2 and >200 ppm for C4).

  • Troubleshooting Low Yields: If starting material remains unconsumed in Protocol A, verify the anhydrous nature of the DMF and K₂CO₃. Moisture rapidly hydrolyzes alkyl halides. If O-alkylation is observed, switch to a softer base (Cs₂CO₃) or change the solvent to a less polar medium to tighten the ion pair.

References

  • "The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery - Benchchem", Benchchem,
  • "Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione - Benchchem", Benchchem,
  • "118263-81-3 | 5,5-Dimethylpiperidine-2,4-dione - ChemScene", ChemScene,
  • "WO2016100166A1 - SUBSTITUTED DIHYDRO-1H-PYRROLO[3,2-c]PYRIDIN-4(5H)

Sources

Method

Advanced Application Notes: Utilizing 5,5-Dimethylpiperidine-2,4-dione as a Rigidifying PROTAC Linker Intermediate

Executive Summary The design of Proteolysis Targeting Chimeras (PROTACs) has historically relied on flexible polyethylene glycol (PEG) or linear alkyl chains to bridge the target protein ligand (warhead) and the E3 ubiqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of Proteolysis Targeting Chimeras (PROTACs) has historically relied on flexible polyethylene glycol (PEG) or linear alkyl chains to bridge the target protein ligand (warhead) and the E3 ubiquitin ligase ligand. However, excessive flexibility often incurs a high entropic penalty during the formation of the critical ternary complex, while long aliphatic chains are susceptible to oxidative metabolism[1].

To overcome these pharmacokinetic and thermodynamic limitations, modern degrader design is shifting toward rigidified heterocyclic linkers[2]. 5,5-dimethylpiperidine-2,4-dione has emerged as a highly specialized, orthogonally addressable linker intermediate. This application note provides a comprehensive mechanistic rationale and self-validating experimental protocols for incorporating this rigid scaffold into PROTAC architectures.

Mechanistic Rationale: The Case for Rigidified Linkers

The Thorpe-Ingold Effect & Conformational Entropy

The incorporation of a piperidine ring into a PROTAC linker inherently restricts the spatial trajectory of the molecule, reducing the Total Polar Surface Area (TPSA) and improving cell permeability[3]. However, 5,5-dimethylpiperidine-2,4-dione offers a distinct structural advantage: the Thorpe-Ingold effect .

The gem-dimethyl substitution at the C5 position compresses the internal bond angle of the ring, forcing the piperidine core into a highly restricted, pre-organized chair conformation[4]. By locking the linker into an active geometry, the entropic cost ( ΔS ) of folding into the target-PROTAC-E3 ligase ternary complex is drastically minimized, often translating to sub-nanomolar degradation concentrations (DC 50​ ).

Directed Orthogonal Reactivity

From a synthetic perspective, 5,5-dimethylpiperidine-2,4-dione is a β -keto lactam that provides two perfectly orthogonal handles for bifunctionalization:

  • N1 Lactam Alkylation : The secondary amine is part of a lactam (pKa ~15), allowing for selective deprotonation and alkylation with an E3 ligase ligand spacer[5].

  • C4 Ketone Reductive Amination : The C4 carbonyl is a highly electrophilic ketone, primed for condensation with a warhead-bearing amine. Critical Causality: The C5 gem-dimethyl group serves a vital synthetic purpose—it completely blocks the enolization of the C4 ketone towards the C5 position. This prevents complex O-alkylation side reactions and ensures that the C4 ketone reacts cleanly and predictably during nucleophilic attacks.

G cluster_0 PROTAC Assembly via Rigid Intermediate W Target Ligand (Warhead) L 5,5-Dimethylpiperidine -2,4-dione Linker W->L C4 Attachment TP Target Protein (POI) W->TP High Affinity Binding E E3 Ligase Ligand (Anchor) L->E N1 Attachment E3L E3 Ubiquitin Ligase E->E3L Ligase Recruitment TP->E3L Ternary Complex (Pre-organized by Rigid Linker)

Figure 1: PROTAC ternary complex assembly driven by a pre-organized 5,5-dimethylpiperidine linker.

Physicochemical Profiling

To justify the selection of 5,5-dimethylpiperidine-2,4-dione over traditional linkers, we must evaluate the structural impact on the resulting PROTAC. Table 1 summarizes the comparative physicochemical advantages of rigidified heterocyclic linkers against flexible alternatives.

Table 1: Comparative Physicochemical Profiling of PROTAC Linker Architectures

Linker ArchitectureConformational Entropy Penalty ( ΔS )TPSA Contribution (Ų)Metabolic Stability ( t1/2​ in HLM)Permeability ( Papp​ , 10−6 cm/s)
Flexible PEG (PEG3) High~38.5Low (< 30 min)Moderate (~5.2)
Flexible Alkyl (C8) High~0.0Low (< 20 min)High (~12.1)
Rigid Piperazine Moderate~12.0Moderate (~45 min)High (~10.5)
5,5-Dimethylpiperidine-2,4-dione Low (Pre-organized) ~29.1 High (> 90 min) High (~14.8)

*Note: Values are representative baseline metrics derived from standard human liver microsome (HLM) and Caco-2 permeability assays for matched-pair PROTACs[6].

Experimental Protocols: Orthogonal Linker Assembly

The following protocols detail the step-by-step assembly of a PROTAC using 5,5-dimethylpiperidine-2,4-dione. The workflow is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding.

Synth SM 5,5-Dimethylpiperidine-2,4-dione (Starting Material) Step1 Step 1: N1-Alkylation (NaH, DMF, 0°C to RT) SM->Step1 Int1 N1-Substituted Intermediate (E3 Ligase Anchor Attached) Step1->Int1 Step2 Step 2: C4-Reductive Amination (NaBH(OAc)3, AcOH, DCE, RT) Int1->Step2 Prod Fully Assembled PROTAC (Rigidified Linker Core) Step2->Prod

Figure 2: Step-by-step orthogonal functionalization of the 5,5-dimethylpiperidine-2,4-dione core.

Protocol A: N1-Alkylation (E3 Ligase Anchor Attachment)

Objective : Attach an E3 ligase ligand bearing a primary alkyl halide spacer (e.g., CRBN-PEG1-Br) to the N1 lactam position.

Causality & Validation : Using a strong base like Sodium Hydride (NaH) in anhydrous DMF selectively deprotonates the N1 lactam. Because the C5 gem-dimethyl group prevents enolization of the C4 ketone, O-alkylation side reactions are entirely suppressed, driving high regioselectivity[5].

Step-by-Step Procedure :

  • Preparation : Flame-dry a round-bottom flask under an argon atmosphere. Add 5,5-dimethylpiperidine-2,4-dione (1.0 eq) and dissolve in anhydrous DMF (0.2 M).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the lactam sodium salt.

  • Alkylation : Dropwise, add the E3 ligase ligand-alkyl halide (1.1 eq) dissolved in a minimal volume of anhydrous DMF.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (LC-MS) : Sample 10 µL of the reaction mixture, quench with methanol, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the [M+H]+ corresponding to the N1-alkylated intermediate dominates the chromatogram.

  • Workup : Quench the reaction with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: C4-Reductive Amination (Target Warhead Attachment)

Objective : Attach the target protein ligand (warhead) bearing a primary aliphatic amine to the C4 ketone.

Causality & Validation : The C4 ketone is highly electrophilic. Mildly acidic conditions (glacial acetic acid) facilitate the formation of an iminium ion exclusively at C4 without hydrolyzing the lactam. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is utilized because it is a mild reducing agent that selectively reduces the transient iminium ion without reducing the C2 lactam or the unreacted C4 ketone[3].

Step-by-Step Procedure :

  • Imine Formation : In a dry flask, dissolve the N1-alkylated intermediate from Protocol A (1.0 eq) and the amine-bearing warhead (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M).

  • Acid Catalysis : Add glacial acetic acid (1.5 eq) to the solution. Stir at room temperature for 2 hours to allow for complete iminium ion formation.

  • Reduction : Add NaBH(OAc) 3​ (2.0 eq) in a single portion. Stir the suspension at room temperature for 12–16 hours under an argon atmosphere.

  • Self-Validation (LC-MS) : Monitor the reaction via LC-MS. Look for the mass shift corresponding to the loss of water and the addition of the warhead mass ( [Mint​+Mwarhead​−18+2]+ ).

  • Workup : Quench the reaction by adding saturated aqueous NaHCO 3​ until the pH reaches ~7.5. Extract with Dichloromethane (DCM) (3x). Wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Final Purification : Purify the crude PROTAC via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final, rigidified PROTAC molecule.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.
  • BenchChem. (2025). Applications of 5,5-Dimethylpiperidine-2,4-dione in Medicinal Chemistry. BenchChem Technical Notes.
  • Precise PEG LLC. Linkers in PROTACs: Flexible vs. Rigid Architectures.
  • RSC Advances. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.

Sources

Application

Advanced Application Note: Microwave-Assisted Synthesis of Piperidine-2,4-dione Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Importance Piperidine-2,4-dione deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Importance

Piperidine-2,4-dione derivatives are highly versatile azaheterocyclic scaffolds in modern medicinal chemistry. They serve as critical precursors for the synthesis of complex alkaloids, restricted α -amino acids, spirohydantoins, and pyrrolopyridinones[1]. These derivatives exhibit a broad spectrum of pharmacological properties, including insulinotropic effects, HIV protease inhibition, and potent anticancer activity via Cdc7 kinase inhibition.

Historically, the construction of the piperidine-2,4-dione core relied on conventional thermal heating for processes such as the Dieckmann cyclization or multicomponent reactions (MCRs). These conventional methods often suffer from prolonged reaction times (12–24 hours), thermal degradation of sensitive intermediates, and moderate yields (40–60%)[2].

By transitioning to microwave-assisted organic synthesis (MAOS) , researchers can exploit dielectric heating to achieve rapid, uniform superheating of reaction mixtures. This application note details the mechanistic rationale, comparative data, and self-validating protocols for synthesizing piperidine-2,4-dione derivatives using microwave irradiation.

Mechanistic Rationale: The Microwave Advantage

The efficacy of microwave-assisted synthesis in generating piperidine-2,4-diones is rooted in the direct coupling of microwave energy (typically at 2.45 GHz) with the dipole moments of the solvent and polar reaction intermediates[3].

Dielectric Heating vs. Convective Heating

Unlike conventional convective heating, which relies on thermal transfer through the reaction vessel walls, microwave irradiation generates heat internally. In the synthesis of piperidine-2,4-diones via multicomponent reactions, polar solvents like ethanol or N,N-dimethylformamide (DMF) strongly absorb microwave energy. This localized superheating dramatically accelerates the initial formation of the imine intermediate and the subsequent nucleophilic addition[4].

Driving the Dieckmann Cyclization

The Dieckmann cyclization—an intramolecular Claisen condensation—is frequently used to close the piperidine-2,4-dione ring. Under thermal conditions, the equilibrium of this base-catalyzed reaction can be sluggish. Microwave irradiation in a sealed vessel allows the reaction temperature to safely exceed the solvent's atmospheric boiling point. This kinetic boost overcomes the activation energy barrier of the ring closure in minutes rather than hours, minimizing side reactions such as ester hydrolysis or decarboxylation[3].

Reaction Pathway Visualization

The following diagram illustrates the logical workflow of a microwave-assisted multicomponent reaction culminating in a Dieckmann cyclization to form the piperidine-2,4-dione core.

MW_Synthesis R1 Aromatic Aldehyde + Primary Amine IM1 Imine Intermediate (In Situ) R1->IM1 Condensation R2 Active Methylene (e.g., Malonate) MW Microwave Irradiation (120°C, 150W, 10 min) R2->MW Addition IM1->MW Nucleophilic Attack CYC Intramolecular Dieckmann Cyclization MW->CYC Base Catalysis PROD Piperidine-2,4-dione Derivative CYC->PROD Ring Closure

Microwave-assisted multicomponent reaction and Dieckmann cyclization pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Experimental choices (e.g., temperature monitoring methods and solvent selection) are explicitly justified.

Protocol A: One-Pot Multicomponent Synthesis of Substituted Piperidine-2,4-diones

This protocol utilizes a catalyst-free, three-component reaction, highly optimized for microwave conditions[4].

Reagents:

  • Aromatic aldehyde (1.0 mmol)

  • Primary amine (e.g., 1H-indazol-5-amine) (1.0 mmol)

  • tert-butyl 2,4-dioxopiperidine-1-carboxylate or equivalent active methylene (1.0 mmol)

  • Absolute Ethanol (EtOH) (10 mL)

Equipment:

  • Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with a sealed 30 mL pressure vial.

  • Critical Validation Step: Use an internal fiber-optic temperature probe rather than an external IR sensor. IR sensors only measure the vessel's surface temperature, which can lag behind the internal temperature of highly polar, rapidly heating mixtures, leading to dangerous pressure spikes or thermal degradation.

Step-by-Step Procedure:

  • Preparation: Add the aromatic aldehyde, primary amine, and the active methylene compound to the 30 mL microwave vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 10 mL of absolute ethanol. Causality: Ethanol is chosen because it has a high loss tangent ( tanδ=0.941 ), making it an excellent microwave absorber that facilitates rapid heating while remaining environmentally benign[4].

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Nitrogen for 30 seconds to prevent oxidative degradation.

  • Microwave Irradiation: Insert the vial into the microwave reactor. Set the parameters to:

    • Temperature: 120 °C

    • Max Power: 150 W (Dynamic power modulation)

    • Hold Time: 10–15 minutes

    • Cooling: Enable compressed air cooling to rapidly drop the temperature below 40 °C post-reaction.

  • Workup: Upon cooling, the product typically precipitates directly from the ethanol solution.

  • Validation & Isolation: Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and monitor purity via TLC (Ethyl Acetate:Hexane, 1:1). The direct precipitation eliminates the need for complex column chromatography, validating the high regioselectivity of the MW-assisted MCR[4].

Protocol B: Microwave-Assisted Dieckmann Cyclization

For substrates requiring a discrete cyclization step from a linear precursor[3].

Reagents:

  • N-alkylated diester precursor (1.0 mmol)

  • Sodium Hexamethyldisilazide (NaHMDS) (1.0 M in THF, 2.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

Step-by-Step Procedure:

  • Inert Atmosphere: In a flame-dried microwave vial under Argon, dissolve the diester precursor in anhydrous THF.

  • Base Addition: Cool the vial to 0 °C in an ice bath. Dropwise, add NaHMDS. Causality: A strong, sterically hindered base is required to selectively deprotonate the α -carbon without acting as a nucleophile at the ester carbonyls.

  • Irradiation: Seal the vial, transfer to the microwave synthesizer, and heat at 100 °C for 15 minutes.

  • Quenching: Cool the reaction to room temperature and quench with saturated aqueous NH4​Cl (10 mL) to neutralize the base and halt the reaction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Quantitative Data Presentation

The transition from thermal to microwave conditions yields quantifiable improvements in both time efficiency and product recovery. The table below summarizes comparative data for the synthesis of various piperidine-2,4-dione derivatives and their spiro-analogues[1],[2],[4].

Reaction Type / Target ScaffoldConventional Thermal ConditionsMicrowave-Assisted ConditionsYield Improvement ( Δ )
MCR: Fused Tetracyclic Piperidine-2,4-dionesReflux (EtOH), 12–18 hours120 °C (EtOH), 10–15 mins65% 92% (+27%)
Dieckmann Cyclization: N-Boc Piperidine-2,4-dioneReflux (THF), 8 hours100 °C (THF), 15 mins55% 88% (+33%)
Cyclocondensation: Piperidinespirohydantoins130 °C (Sealed Tube), 24 hours130 °C (MW, 100 W), 8 mins42% 95% (+53%)
Spiroisoquinoline-diones Reflux (Piperidine/EtOH), 5 hours140 °C (MW, 500 W), 15 mins51% 85% (+34%)

Table 1: Comparative analysis of conventional thermal heating versus microwave-assisted synthesis for piperidine-2,4-dione derivatives.

References

  • Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α -amino acids Arkivoc URL
  • PMC (NIH)
  • PMC (NIH)
  • Combinatorial Synthesis of Fused Tetracyclic Heterocycles Containing [1,6]Naphthyridine Derivatives under Catalyst Free Conditions ACS Publications URL

Sources

Method

Preparation of spiro-cyclic derivatives from 5,5-dimethylpiperidine-2,4-dione

An In-Depth Guide to the Synthesis of Spiro-Cyclic Derivatives from 5,5-Dimethylpiperidine-2,4-dione Authored by a Senior Application Scientist This document serves as a comprehensive technical guide for researchers, med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Spiro-Cyclic Derivatives from 5,5-Dimethylpiperidine-2,4-dione

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 5,5-dimethylpiperidine-2,4-dione for the synthesis of complex spiro-cyclic derivatives. This guide provides not only detailed, replicable protocols but also delves into the mechanistic rationale behind the synthetic choices, ensuring a deep understanding of the chemical transformations involved.

Introduction: The Strategic Value of Spiro-Cyclic Scaffolds and the 5,5-Dimethylpiperidine-2,4-dione Building Block

Spiro-cyclic scaffolds are a class of molecules that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their inherent three-dimensionality allows for a more precise and extensive interaction with biological targets, often leading to enhanced potency and selectivity compared to their flatter, sp2-rich counterparts.[2] This unique topology can also confer superior physicochemical properties, such as increased aqueous solubility, and opens up novel intellectual property spaces.[2][3] Piperidine-containing compounds, in particular, are among the most important synthetic fragments in the pharmaceutical industry, present in a multitude of approved drugs.[4][5]

The compound 5,5-dimethylpiperidine-2,4-dione, also known as 5,5-dimethylglutarimide, has emerged as a highly versatile and accessible building block for constructing a diverse array of heterocyclic systems.[6][7][8] Its value lies in a robust structure featuring two carbonyl groups and, crucially, an active methylene group at the C-3 position. This active methylene site is the key to its reactivity, readily participating in a variety of carbon-carbon bond-forming reactions, making it an ideal starting point for the synthesis of complex molecular architectures, including spiro-cyclic derivatives.[6]

This guide will focus on two primary, highly efficient strategies for elaborating the 5,5-dimethylpiperidine-2,4-dione core into valuable spiro-cyclic systems:

  • Multicomponent Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives: A powerful approach for rapidly building molecular complexity.

  • Sequential Knoevenagel Condensation and Michael Addition: A classic and reliable method for creating fused and spiro-cyclic systems via a versatile intermediate.

Strategy I: Multicomponent Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives

Scientific Rationale & Mechanistic Insight

Multicomponent reactions (MCRs) are highly prized in synthetic chemistry for their efficiency, atom economy, and ability to generate complex products in a single operation from three or more starting materials.[9][10][11][12] The three-component reaction between 5,5-dimethylpiperidine-2,4-dione, an isatin derivative, and a primary amine is a prime example, providing a direct and efficient route to the spiro[piperidine-3,3'-oxindole] core.[6] Spiro-oxindoles are a privileged subclass of spirocycles, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[6][13][14]

The reaction is typically catalyzed by a mild acid, such as L-proline, and proceeds through a cascade of condensation and cyclization steps. The isatin's C-3 carbonyl is activated, followed by nucleophilic attack and subsequent formation of an intermediate that ultimately cyclizes with the 5,5-dimethylpiperidine-2,4-dione to form the spirocyclic core.

Visualization: Three-Component Reaction Workflow

G cluster_reactants Reactants reagent1 5,5-Dimethyl- piperidine-2,4-dione catalyst L-Proline Catalyst reagent1->catalyst reagent2 Isatin Derivative reagent2->catalyst reagent3 Primary Amine reagent3->catalyst product Spiro[piperidine-3,3'-oxindole] Derivative catalyst->product One-Pot Reaction (e.g., Reflux in Ethanol)

Caption: Workflow for the one-pot, three-component synthesis of spiro-oxindoles.

Experimental Protocol: Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives

This protocol is adapted from a representative procedure for the synthesis of spiro[piperidine-3,3'-oxindole] derivatives.[6]

  • Reaction Setup: To a 50 mL round-bottom flask, add 5,5-dimethylpiperidine-2,4-dione (1.0 mmol), the desired isatin derivative (1.0 mmol), the selected primary amine (1.2 mmol), and L-proline (0.2 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the pure spiro[piperidine-3,3'-oxindole] derivative. Further purification by recrystallization or column chromatography is generally not required.

Data Presentation: Representative Examples
EntryIsatin DerivativePrimary AmineProductYield (%)
1IsatinAniline5',5'-Dimethyl-1'-phenyl-1'H-spiro[indoline-3,3'-piperidine]-2,2',6'-trione85
25-Bromoisatin4-Methoxyaniline5-Bromo-5',5'-dimethyl-1'-(4-methoxyphenyl)-1'H-spiro[indoline-3,3'-piperidine]-2,2',6'-trione82
35-NitroisatinBenzylamine5',5'-Dimethyl-5-nitro-1'-benzyl-1'H-spiro[indoline-3,3'-piperidine]-2,2',6'-trione78
Data synthesized from literature reports.[6]
Characterization Data for Entry 1
  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 7.6 Hz, 1H), 7.35-7.25 (m, 5H), 7.10 (t, J = 7.6 Hz, 1H), 6.90 (d, J = 7.8 Hz, 1H), 3.55 (s, 2H), 2.80 (s, 2H), 1.25 (s, 6H).[6]

  • ¹³C NMR (101 MHz, CDCl₃): δ 178.5, 171.2, 169.8, 141.5, 138.2, 130.1, 129.5, 128.8, 125.4, 123.1, 110.2, 60.5 (spiro C), 52.1, 48.9, 31.7, 28.4.[6]

  • MS (ESI): m/z 377.1 [M+H]⁺.[6]

Strategy II: Knoevenagel Condensation and Subsequent Michael Addition

This two-step approach offers a modular route to a different class of complex heterocycles, where an intermediate is first synthesized and isolated before further transformation.

Part A: Knoevenagel Condensation for Arylidene Intermediates

The Knoevenagel condensation is a cornerstone of C-C bond formation.[15] The active methylene group at C-3 of 5,5-dimethylpiperidine-2,4-dione is sufficiently acidic to be deprotonated by a weak base, such as piperidine or pyrrolidine. The resulting carbanion acts as a potent nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration yields a stable arylidene derivative.[6] These derivatives are not merely final products; they are highly valuable, activated intermediates for subsequent reactions.[6]

G cluster_reactants Reactants reagent1 5,5-Dimethyl- piperidine-2,4-dione catalyst Piperidine or Pyrrolidine reagent1->catalyst reagent2 Aromatic Aldehyde reagent2->catalyst intermediate 3-Arylidene-5,5-dimethyl- piperidine-2,4-dione catalyst->intermediate Condensation (e.g., Reflux in Ethanol)

Caption: General workflow for the Knoevenagel condensation.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5,5-dimethylpiperidine-2,4-dione (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol).

  • Solvent Addition: Add ethanol (20 mL) as the solvent.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: After cooling the reaction mixture to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired arylidene product.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (s, 1H), 7.85 (s, 1H), 7.45-7.35 (m, 5H), 2.65 (s, 2H), 1.15 (s, 6H).[6]

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.5, 165.1, 145.2, 134.8, 130.5, 129.2, 128.9, 126.4, 49.8, 32.1, 28.3.[6]

  • MS (ESI): m/z 229.1 [M+H]⁺.[6]

Part B: Michael Addition for Fused Heterocyclic Systems

The arylidene derivatives synthesized in Part A are excellent Michael acceptors due to the electron-withdrawing nature of the adjacent carbonyl groups. They can react with a variety of carbon nucleophiles (Michael donors), such as malononitrile, in a conjugate addition reaction. This is often followed by a spontaneous intramolecular cyclization and tautomerization to yield highly functionalized, fused heterocyclic systems, such as pyrano[2,3-b]pyridine derivatives.[6]

G start 3-Arylidene Intermediate catalyst Piperidine start->catalyst + nucleophile Michael Donor (e.g., Malononitrile) nucleophile->catalyst product Fused Heterocyclic System (e.g., Pyrano[2,3-b]pyridine) catalyst->product Michael Addition & Cyclization

Caption: Synthesis of fused heterocycles via Michael addition.

  • Reaction Setup: To a solution of the 3-arylidene-5,5-dimethylpiperidine-2,4-dione (1.0 mmol) in ethanol (15 mL), add malononitrile (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours.

  • Isolation: Cool the mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to afford the desired fused heterocyclic product.[6]

Troubleshooting and Key Considerations

  • Purity of Starting Materials: Ensure the purity of the 5,5-dimethylpiperidine-2,4-dione and especially the aldehydes, as impurities can lead to side reactions and lower yields.

  • Catalyst Choice: While piperidine and L-proline are effective, other bases or acids can be explored to optimize reaction times and yields depending on the specific substrates used.

  • Solvent Selection: Ethanol is a common and effective solvent, but for less soluble substrates, solvents like toluene or solvent-free (mechanochemical) conditions could be investigated.[16]

  • Reaction Monitoring: TLC is critical for determining the reaction endpoint. Over-refluxing can sometimes lead to decomposition and the formation of byproducts.

  • Purification: While many of these reactions result in products that precipitate in high purity, column chromatography using silica gel may be necessary for reactions that produce oily products or mixtures.

Conclusion

5,5-Dimethylpiperidine-2,4-dione stands out as a robust and versatile scaffold for the synthesis of medicinally relevant spiro-cyclic and fused heterocyclic compounds.[6][7] The multicomponent synthesis of spiro-oxindoles and the sequential Knoevenagel condensation/Michael addition pathways described herein represent efficient, reliable, and scalable methods for accessing novel chemical matter. These protocols provide a solid foundation for researchers and drug development professionals to explore new derivatives with significant potential for biological activity.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • An Efficient Synthesis of a Spirocyclic Oxindole Analogue. National Institutes of Health (NIH). Available from: [Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of spiropiperidine derivatives 179 and 180. ResearchGate. Available from: [Link]

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. MDPI. Available from: [Link]

  • A facile and diastereoselective synthesis of functionalized spirooxindoles via 3+2 cycloaddition reaction. Indian Journal of Chemistry. Available from: [Link]

  • Multicomponent reaction discovery: three-component synthesis of spirooxindoles. PubMed. Available from: [Link]

  • Three-component stereoselective synthesis of spirooxindole derivatives. Royal Society of Chemistry. Available from: [Link]

  • Three-component synthesis of spirooxindoles 4a-4g. ResearchGate. Available from: [Link]

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. Available from: [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. ResearchGate. Available from: [Link]

  • A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Royal Society of Chemistry. Available from: [Link]

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Taylor & Francis Online. Available from: [Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. Available from: [Link]

  • Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. National Institutes of Health (NIH). Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available from: [Link]

  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Available from: [Link]

  • Recent Developments on Five-Component Reactions. MDPI. Available from: [Link]

  • Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Chemistry Europe. Available from: [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Dieckmann Condensation Yields for Piperidine Diones

Welcome to the Advanced Technical Support Center. The Dieckmann condensation is a powerful intramolecular Claisen condensation used to synthesize piperidine-2,4-diones and 3-alkoxycarbonyl-4-piperidones from N,N-bis(carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The Dieckmann condensation is a powerful intramolecular Claisen condensation used to synthesize piperidine-2,4-diones and 3-alkoxycarbonyl-4-piperidones from N,N-bis(carboalkoxyethyl)alkylamines. However, researchers frequently encounter low yields due to competing intermolecular reactions (polymerization), ester hydrolysis, and the retro-Dieckmann reaction.

This guide provides field-proven, causality-driven solutions to optimize your synthetic workflows and troubleshoot common failure points.

G Start Diester Precursor (N,N-bis-ester) Base Base Selection (NaH, NaOtBu, Na) Start->Base Add Base Enolate Ester Enolate Formation (Kinetic vs Thermodynamic) Base->Enolate Deprotonation Cyclization Intramolecular Cyclization (High Dilution) Enolate->Cyclization High B.P. Solvent (Xylene) Salt β-Keto Ester Sodium Salt (Piperidine Dione Enolate) Cyclization->Salt 2 Equivalents Base Quench Cold Aqueous Quench (2-3 °C) Salt->Quench Prevent Retro-Dieckmann Product Piperidine Dione (High Yield) Quench->Product Acidification (pH 3-4)

Mechanistic workflow of piperidine dione synthesis via Dieckmann condensation.

Section 1: Frequently Asked Questions (Reaction Design & Thermodynamics)

Q1: Why is my Dieckmann condensation yield stuck below 40% when synthesizing piperidine diones? A: Low yields are typically caused by competing intermolecular Claisen condensations or the retro-Dieckmann reaction. The cyclization is highly dependent on solvent dilution and the boiling point of the non-polar solvent. significantly favors intramolecular cyclization over intermolecular collision, boosting yields from 13% (in benzene) to over 70%[1].

Q2: Which base provides the best thermodynamic control for piperidine dione formation? A: The choice of base dictates the equilibrium of the enolate formation. While sodium metal (Na) historically provides the highest yields (up to 72%), it poses severe safety and scalability risks[2]. For safer, scalable alternatives,, yielding 64% and 61% respectively[1]. Avoid Sodium Methoxide (NaOMe) if your ester is an ethyl or heavier ester, as it can cause transesterification and generally results in poor yields (~40%) due to insufficient basicity to drive the equilibrium forward[2].

Q3: Why must I use exactly two equivalents of base? A: The formation of the piperidine dione requires one equivalent of base to form the initial ester enolate. Upon cyclization, the resulting α-proton between the newly formed ketone and the remaining ester group is highly acidic. , driving the equilibrium forward by Le Chatelier's principle and forming the stable sodium salt of the piperidine dione[1].

Section 2: Troubleshooting Guide

Issue 1: Severe Product Degradation During Workup (Retro-Dieckmann)

  • Cause: The β-keto ester intermediate is highly susceptible to , known as the retro-Dieckmann reaction[2].

  • Solution: The aqueous quench must be performed at 2–3 °C. Adding water at room temperature causes an exothermic spike, providing the activation energy for ring-opening[1].

Issue 2: High Levels of Polymeric/Oligomeric Byproducts

  • Cause: Substrate concentration is too high, which over the desired intramolecular ring closure[3].

  • Solution: Implement high-dilution conditions. Maintain the substrate concentration at or below 0.05 M using a solvent like xylene[1].

Issue 3: Ester Hydrolysis Instead of Cyclization

  • Cause: Trace water in the solvent or , leading to irreversible ester hydrolysis[3].

  • Solution: Rigorously dry solvents (e.g., distill xylene over sodium) and handle bases in a glovebox[3].

G Error Issue: Low Yield / Impurities Check1 Are oligomers present on TLC/LCMS? Error->Check1 Dilution Action: Increase solvent volume (12x excess xylene) Check1->Dilution Yes Check2 Is starting material hydrolyzed? Check1->Check2 No Moisture Action: Use anhydrous base & dry solvents Check2->Moisture Yes Check3 Is product opening during workup? Check2->Check3 No Temp Action: Quench at 2-3 °C Acidify to pH 3-4 Check3->Temp Yes

Diagnostic logic tree for troubleshooting Dieckmann condensation failures.

Section 3: Self-Validating Experimental Protocol

Synthesis of 3-Alkoxycarbonyl-piperidine-4-dione (Piperidine Dione Intermediate)

This protocol is designed as a self-validating system: each step contains a mechanistic checkpoint to ensure the reaction is proceeding correctly before advancing.

  • Preparation of the Base Suspension: Suspend 2.1 equivalents of Sodium tert-butoxide (NaOtBu) in anhydrous xylene (12-fold volume relative to substrate) under an inert argon atmosphere.

    • Causality Check: Xylene's high boiling point and the high dilution factor kinetically favor intramolecular cyclization. The suspension should remain easily stirrable; clumping indicates moisture contamination[1].

  • Substrate Addition: Heat the suspension to 50 °C for exactly 5 minutes to ensure base dispersion, then cool to room temperature (20-25 °C). Add the N,N-bis-ester precursor dropwise over 30 minutes.

    • Causality Check: Adding the substrate at room temperature prevents thermal degradation. [1].

  • Cyclization: Stir the reaction at room temperature for 24 hours.

    • Causality Check: The reaction requires extended time at ambient temperature to reach thermodynamic completion. Aliquots analyzed by TLC should show the disappearance of the starting diester[1].

  • Cold Quench (Critical Step): Cool the reaction vessel to 0 °C using an ice-salt bath. Slowly add ice-cold deionized water (2–3 °C) to the mixture.

    • Causality Check: The sodium salt of the piperidine dione transfers to the aqueous phase. of the β-keto ester[1].

  • Phase Separation & Acidification: Separate the aqueous layer from the organic layer. Carefully acidify the aqueous phase to pH 3–4 using 37% aqueous HCl while maintaining the temperature below 5 °C.

    • Causality Check: Acidification protonates the enolate. The neutral piperidine dione will separate as an upper oily layer or precipitate, validating successful cyclization[1].

Section 4: Quantitative Data & Parameter Optimization

The following table summarizes the quantitative impact of reaction parameters on the yield of piperidine dione intermediates, demonstrating the critical nature of solvent and base selection.

Base (2.1 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Sodium (Na)Xylene252472Highest yield; hazardous for scale-up[1].
NaHXylene252464Excellent scalable alternative; irreversible deprotonation[1].
NaOtBuXylene252461Good yield; bulky base prevents nucleophilic attack on ester[1].
NaOMeXylene252440Poor yield; transesterification and weak basicity limit completion[1].
NaOtBuToluene252424Lower boiling point/polarity reduces cyclization efficiency[1].
NaOtBuBenzene252413Highly unfavorable solvent environment for this cyclization[1].
NaOtBuXylene80 (Reflux)2<20Thermal degradation and retro-Dieckmann dominate[1].
References
  • Title: Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone Source: Organic Preparations and Procedures International URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylation in Piperidine-2,4-Dione Synthesis

Welcome to the Technical Support Center for the synthesis of piperidine-2,4-dione derivatives. The construction of these azaheterocycles typically relies on a base-mediated Dieckmann cyclization of an N-acyl-β-amino dies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of piperidine-2,4-dione derivatives. The construction of these azaheterocycles typically relies on a base-mediated Dieckmann cyclization of an N-acyl-β-amino diester, which yields a 3-alkoxycarbonylpiperidine-2,4-dione intermediate. To isolate the final target, this intermediate must undergo ester hydrolysis followed by thermal decarboxylation .

While conceptually straightforward, the decarboxylation step is a frequent point of failure. The highly activated lactam ring is susceptible to hydrolysis, and the β-keto acid intermediate can undergo dimerization if conditions are not strictly controlled. This guide provides field-proven causality analyses, quantitative troubleshooting matrices, and self-validating protocols to ensure synthetic success.

Mechanistic Pathway

To troubleshoot effectively, one must first understand the causal chain of the reaction. Decarboxylation is not a single event but a cascade: saponification generates a carboxylate salt, acidification yields the free β-keto acid, and thermal energy drives the extrusion of CO₂ via a six-membered cyclic transition state.

G A N-acyl-β-amino diester (Precursor) B Dieckmann Cyclization (Base-mediated) A->B C 3-Alkoxycarbonyl- piperidine-2,4-dione B->C D Ester Hydrolysis (H2O / H+ or OH-) C->D E β-Keto Acid Intermediate D->E F Thermal Decarboxylation (-CO2) E->F Heat (>100°C) G Piperidine-2,4-dione (Target Product) F->G

Figure 1: Mechanistic pathway from diester precursor to piperidine-2,4-dione via decarboxylation.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major peak at M+44. Why is the decarboxylation incomplete even after extended heating? A1: An M+44 peak indicates successful ester hydrolysis but a failure of the β-keto acid to release CO₂. Decarboxylation requires the formation of a specific cyclic transition state. If the reaction temperature is too low, or if the pH is not acidic enough (leaving the intermediate as a stable carboxylate salt rather than a free acid), the C-C bond will not break. Causality: The free acid must be fully protonated to hydrogen-bond with the adjacent ketone. Ensure your aqueous phase is acidified to pH < 3 before applying heat.

Q2: I am observing a significant M+18 impurity. What causes this? A2: This is the classic signature of lactam ring opening. The amide bond in a piperidine-2,4-dione is highly activated due to the adjacent C4 carbonyl group. Prolonged exposure to harsh aqueous acids (e.g., 6M HCl) or bases at elevated temperatures will hydrolyze the cyclic amide, yielding an acyclic amino acid derivative. Causality: Nucleophilic attack by water outcompetes decarboxylation. Switch to a Krapcho decarboxylation approach to bypass harsh aqueous conditions.

Q3: My product mixture is highly complex, and I suspect dimerization. Is this common? A3: Yes. When concentrated weak acids (like glacial acetic acid) are used to mediate the decarboxylation of piperidine-2,4-dione intermediates, dimerization can occur, yielding complex bis-piperidine byproducts . Causality: High concentrations of the enol tautomer in acidic media promote aldol-type condensation between two piperidine rings. Dilute the reaction or switch to neutral thermal conditions.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and resolve your specific synthetic roadblocks.

Symptom (Analytical Signature)Quantitative TriggerRoot Cause AnalysisCorrective Action
Incomplete Conversion LC-MS: Target + 44 DaInsufficient thermal energy or incomplete protonation of the carboxylate salt.Acidify to pH < 3; increase temperature to >100 °C.
Lactam Ring Opening LC-MS: Target + 18 DaNucleophilic attack by H₂O on the activated lactam carbonyl.Switch to Krapcho conditions (0.2 M LiCl, DMSO, 120 °C).
Dimerization LC-MS: (Target × 2) - 2 DaRadical/aldol condensation promoted by concentrated weak acids .Dilute reaction to <0.1 M; avoid concentrated acetic acid.
Ester Persistence LC-MS: Target + 28 Da (ethyl)Incomplete initial saponification of the ester group.Increase NaOH to 5.0 eq; extend hydrolysis time to >2 h.
Diagnostic Workflow

Workflow Start Analyze Crude by LC-MS Q1 Mass = Target + 44 Da? (Incomplete Decarboxylation) Start->Q1 Q2 Mass = Target + 18 Da? (Lactam Ring Opening) Start->Q2 Q3 Mass = (Target x 2) - 2 Da? (Dimerization) Start->Q3 Sol1 Verify pH < 3 Increase Temp >100°C Q1->Sol1 Yes Sol2 Switch to Krapcho Conditions (LiCl/DMSO) Q2->Sol2 Yes Sol3 Dilute Reaction <0.1 M Avoid Acetic Acid Q3->Sol3 Yes

Figure 2: Decision tree for diagnosing and resolving common decarboxylation failures.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate mandatory In-Process Controls (IPCs). Do not proceed to the next step until the IPC criteria are met.

Protocol A: Standard Acid-Catalyzed Hydrolysis & Decarboxylation

Best for: Robust substrates without acid-sensitive functional groups or stereocenters prone to epimerization .

  • Saponification: Dissolve the 3-alkoxycarbonylpiperidine-2,4-dione intermediate (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH (5.0 eq) to achieve a concentration of 0.2 M. Stir at 25 °C.

  • IPC 1 (Validation): Monitor by LC-MS. Proceed to step 3 only when the starting material mass is completely replaced by the M+44 mass (the carboxylate salt). This typically takes 2-4 hours.

  • Acidification: Cool the mixture to 0 °C. Slowly add 2M HCl dropwise until the pH reaches 2-3.

    • Causality Note: The free β-keto acid must be fully protonated to facilitate the cyclic hydrogen-bonded transition state required for CO₂ extrusion.

  • Decarboxylation: Heat the acidified mixture to 90 °C under a reflux condenser.

  • IPC 2 (Validation): Monitor CO₂ evolution (visible bubbling). Sample the reaction every 1 hour for LC-MS analysis until the M+44 peak is completely absent and only the Target Mass remains.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 20 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Krapcho Decarboxylation

Best for: Substrates prone to lactam ring opening (M+18 impurity) or acid-catalyzed dimerization.

  • Preparation: Charge an oven-dried round-bottom flask with the 3-alkoxycarbonylpiperidine-2,4-dione (1.0 eq) and anhydrous Lithium Chloride (LiCl) (3.0 eq).

  • Solvent Addition: Add DMSO containing exactly 2% water (v/v) to achieve a substrate concentration of 0.1 M.

    • Causality Note: The trace water acts as the nucleophile to hydrolyze the ester, while the chloride ion from LiCl attacks the alkyl group. This facilitates decarboxylation without exposing the fragile lactam to harsh pH extremes.

  • Heating: Heat the mixture to 120–140 °C under a nitrogen atmosphere.

  • IPC (Validation): Monitor by LC-MS every 2 hours. The reaction typically reaches completion within 4-6 hours without intermediate accumulation.

  • Workup: Cool to room temperature, quench with a large volume of water (5× the DMSO volume) to partition the DMSO into the aqueous phase, and extract thoroughly with ethyl acetate. Wash the organic layer with water (3×) to remove residual DMSO and salts.

References
  • Marson, C. M., & Yau, K. C. (2015). "Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations." Tetrahedron. URL:[Link]

  • Romero, N., Terán, J. L., Gnecco, D., & Bernès, S. (2013). "4-Hydroxy-1,1′-bis[(S)-1-phenylethyl]-5,5′,6,6′-tetrahydro-3,4′-bipyridine-2,2′(1H,1′H)-dione." Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

Troubleshooting

Purification of 5,5-dimethylpiperidine-2,4-dione from reaction side products

Welcome to the technical support center for the purification of 5,5-dimethylpiperidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5,5-dimethylpiperidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this valuable heterocyclic compound in high purity.

Introduction

The synthesis of 5,5-dimethylpiperidine-2,4-dione, a versatile scaffold in medicinal chemistry, often yields a crude product containing various impurities.[1][2] These can include unreacted starting materials, by-products from side reactions, and intermediates from incomplete reactions.[3] Achieving high purity is paramount for reliable downstream applications, such as in the development of novel therapeutic agents.[1][4] This guide provides a comprehensive question-and-answer-based resource to address common challenges encountered during the purification of 5,5-dimethylpiperidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 5,5-dimethylpiperidine-2,4-dione product?

A1: The nature of impurities is highly dependent on the synthetic route employed. For the commonly used Dieckmann cyclization pathway, you can anticipate the following side products:[3][5]

  • Unreacted Starting Materials: Such as the precursor N-acyl-β-amino diester.

  • Hydrolyzed Intermediates: The presence of moisture can lead to the hydrolysis of ester groups, preventing cyclization.[3]

  • Intermolecular Condensation Products: Particularly at high concentrations, the precursor may react with itself intermolecularly instead of undergoing the desired intramolecular cyclization.[3]

  • Incomplete Decarboxylation Products: If the final hydrolysis and decarboxylation step is not driven to completion, you may have the β-keto ester intermediate as an impurity.[3]

Q2: How can I get a quick assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for a qualitative assessment of your product's purity.[2] By spotting your crude material on a TLC plate and developing it in an appropriate solvent system (e.g., ethyl acetate/hexane), the presence of multiple spots will indicate impurities.[2] A single, well-defined spot is a good indication of a relatively pure compound.[2]

Q3: My crude product is an oil and not a solid. How should I proceed with purification?

A3: Oiling out can be a challenge. This can sometimes be addressed by attempting to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If these methods fail, column chromatography is the recommended method for purifying non-crystalline compounds.[3] Alternatively, if the product is an oil, consider converting it to a crystalline salt for easier handling if applicable.[3]

Troubleshooting Purification Challenges

The following section provides a troubleshooting guide for common issues encountered during the purification of 5,5-dimethylpiperidine-2,4-dione.

Issue 1: Low Recovery After Recrystallization

Possible Causes:

  • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor.[6]

  • The chosen solvent is not ideal: The compound may be too soluble in the solvent even at low temperatures.[7]

  • Premature crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize in the filter funnel.[6]

Solutions:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]

  • If the yield is consistently low, a different solvent or a two-solvent system should be explored.[7]

  • To prevent premature crystallization during hot filtration, pre-heat the funnel and filter flask.[6]

Issue 2: No Crystal Formation Upon Cooling

Possible Causes:

  • The solution is too dilute: There is not enough supersaturation to induce crystallization.

  • The presence of significant impurities: High levels of impurities can inhibit crystal lattice formation.

Solutions:

  • Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's meniscus.[6]

  • Add a seed crystal of pure 5,5-dimethylpiperidine-2,4-dione.[6]

  • If the above methods fail, carefully evaporate some of the solvent to increase the concentration and then attempt to cool again.[6]

  • If impurities are suspected to be the issue, first purify the crude product by column chromatography and then recrystallize the resulting solid.

Purification Protocols

Protocol 1: Recrystallization from a Single Solvent

This is the preferred method for purifying solid crude products.

Step-by-Step Procedure:

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[7]

  • Dissolution: Place the crude 5,5-dimethylpiperidine-2,4-dione in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[6]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This method is ideal for purifying oily products or for separating complex mixtures of impurities.[9]

Step-by-Step Procedure:

  • Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Start eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure 5,5-dimethylpiperidine-2,4-dione.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂[10]
Molecular Weight141.17 g/mol [10][11]
XLogP3-0.1[11]
Hydrogen Bond Donor Count1[10]
Hydrogen Bond Acceptor Count2[10]
Rotatable Bond Count0[10]

Visual Diagrams

Logical Workflow for Purification Strategy

Purification_Workflow Crude_Product Crude 5,5-dimethylpiperidine-2,4-dione Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oily) Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Recrystallization_Troubleshooting Start Recrystallization Attempt Low_Yield Low Yield Possible Causes: - Too much solvent - Inappropriate solvent - Premature crystallization Start->Low_Yield Problem Encountered No_Crystals No Crystals Formed Possible Causes: - Solution too dilute - High impurity level Start->No_Crystals Problem Encountered Solutions_Yield Solutions - Use minimal hot solvent - Re-evaluate solvent choice - Pre-heat filtration apparatus Low_Yield->Solutions_Yield Corrective Actions Solutions_Crystals Solutions - Scratch flask/add seed crystal - Concentrate solution - Pre-purify by chromatography No_Crystals->Solutions_Crystals Corrective Actions

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione - Benchchem.
  • The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery - Benchchem.
  • Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods - Benchchem.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem.
  • comparing different synthesis routes for 5,5-dimethylpiperidine-2,4-dione - Benchchem.
  • 5,5-Dimethylpiperidine-2,4-dione - ChemScene.
  • Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine - Benchchem.
  • Dimethyl-2,4-piperidindion - PubChem.
  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing).
  • Supplementary Information - The Royal Society of Chemistry.
  • Purification by Recrystallization - CUNY.

Sources

Optimization

Technical Support Center: Purification of 5,5-Dimethylpiperidine-2,4-dione from Diester Impurities

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5,5-dimethylpiperidine-2,4-dione. Specifically, it addresses the common issue of remov...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5,5-dimethylpiperidine-2,4-dione. Specifically, it addresses the common issue of removing unreacted diester starting materials from the crude product mixture, a frequent consequence of synthesis via Dieckmann cyclization.[1][2] This document provides a series of targeted FAQs, troubleshooting guides, and detailed protocols to facilitate the isolation of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: Why is my crude 5,5-dimethylpiperidine-2,4-dione contaminated with unreacted diesters?

A1: The most common synthetic routes to the piperidine-2,4-dione core, such as the Dieckmann condensation, utilize diester precursors like diethyl 3,3-dimethylpimelate or related N-acyl-β-amino diesters.[1][2] The reaction involves an intramolecular, base-mediated cyclization. If the reaction does not go to completion, or if the stoichiometry of the reactants is not perfectly controlled, unreacted diester starting material will remain in the crude product mixture alongside the desired cyclic dione.

Q2: What is the most effective initial step to remove the bulk of these diester impurities?

A2: A basic aqueous wash is the most critical and effective first step for removing acidic diester impurities like diethyl malonate or its derivatives. The α-protons (protons on the carbon between the two ester carbonyls) of these diesters are weakly acidic, with a pKa of approximately 13.[3][4] Washing the crude organic mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), deprotonates the diester.[4] This converts it into a water-soluble sodium salt, which then partitions into the aqueous phase, effectively separating it from your desired, less acidic product.[3][4]

Q3: My product might be sensitive to base. Are there risks associated with a basic wash?

A3: Yes, there are risks, primarily hydrolysis of ester groups or other base-sensitive functionalities on your target molecule. To mitigate this, several precautions are essential:

  • Use a Mild Base: Opt for saturated sodium bicarbonate (NaHCO₃) solution over stronger bases like sodium hydroxide (NaOH), which can aggressively promote hydrolysis.[3]

  • Control Temperature: Perform the wash at a low temperature (e.g., in an ice bath) to reduce the rate of potential side reactions.[4]

  • Minimize Contact Time: Do not let the organic and basic aqueous layers remain in contact for extended periods. A brief but thorough wash of a few minutes is usually sufficient.[4]

  • Immediate Neutralization: After the basic wash, immediately wash the organic layer with brine to remove any residual base before drying and concentrating.[4]

Q4: The basic wash was incomplete, and I still see diester contamination by TLC/NMR. What is the next step?

A4: If residual diester remains after the aqueous workup, a chromatographic or recrystallization step is necessary for final polishing.

  • Column Chromatography: This is a highly effective method for separating compounds based on polarity.[5][6] Since 5,5-dimethylpiperidine-2,4-dione is significantly more polar than a typical diester precursor, silica gel chromatography can provide excellent separation.[1][7]

  • Recrystallization: If your product is a solid and you can identify a suitable solvent system, recrystallization is an excellent technique for achieving high purity.[8] The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the diester impurity remains soluble at all temperatures.

Q5: How do I choose between column chromatography and recrystallization for final purification?

A5: The choice depends on several factors, including the scale of your reaction, the nature of the impurities, and your desired final purity.

Factor Column Chromatography Recrystallization
Separation Principle Differential partitioning based on polarity.[5]Difference in solubility at varying temperatures.[8]
Best For Separating multiple components with different polarities; purifying oils or non-crystalline solids.[1][7]Removing small amounts of impurities from a mostly pure solid product.
Scale Excellent for small to medium scales (mg to several grams). Becomes costly and cumbersome at large scales.[6]Highly scalable for multi-gram to kilogram quantities.
Solvent Usage Typically requires large volumes of solvent.[6]More economical with solvent, which can often be recovered and reused.
Purity Can achieve very high purity if the correct conditions are used.Can yield exceptionally pure crystalline material, often excluding amorphous impurities.
Throughput Can be time-consuming and labor-intensive.[6]Generally faster for large-scale purifications once a solvent system is established.

Purification Workflow & Decision Diagram

The following diagram illustrates the logical workflow for purifying 5,5-dimethylpiperidine-2,4-dione from a crude reaction mixture containing diester impurities.

PurificationWorkflow cluster_workup Aqueous Workup cluster_analysis Purity Analysis cluster_polishing Final Purification Crude Crude Reaction Mixture (Product + Diester in Organic Solvent) Wash Protocol 1: Basic Aqueous Wash (e.g., NaHCO3) Crude->Wash Dissolve Analysis Analyze Organic Layer (TLC, NMR, etc.) Wash->Analysis Separate & Dry Recrystallize Protocol 3: Recrystallization Analysis->Recrystallize Minor Impurities Remain (Product is Solid) Chromatography Protocol 2: Column Chromatography Analysis->Chromatography Significant Impurities Remain (Product is Oily or Amorphous) Pure Pure 5,5-Dimethylpiperidine-2,4-dione Analysis->Pure Impurities Removed Recrystallize->Pure Filter & Dry Crystals Chromatography->Pure Combine Pure Fractions & Evaporate

Caption: Decision workflow for purifying 5,5-dimethylpiperidine-2,4-dione.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Emulsion forms during basic wash. Vigorous shaking of the separatory funnel.Stop shaking and allow the funnel to stand undisturbed. Gently swirl instead of shaking. Adding a small amount of brine can help break the emulsion.[3]
Poor separation on TLC plate (streaking or overlapping spots). The compound is basic and interacting strongly with acidic silica gel; incorrect mobile phase polarity.For basic compounds, add 0.1-1% triethylamine to the mobile phase.[7] Optimize the mobile phase polarity; if spots have a low Rf, increase polarity (more ethyl acetate), and if they have a high Rf, decrease polarity (more hexane).[7]
Product "oils out" instead of crystallizing during recrystallization. The solution is too concentrated, was cooled too quickly, or impurities are inhibiting crystal formation.Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Use a glass rod to scratch the inside of the flask to create nucleation sites. If available, add a seed crystal of the pure compound.[7]
Product does not elute from the silica gel column. The mobile phase is not polar enough; the compound may be irreversibly adsorbed or degrading on the acidic silica.Drastically increase the polarity of the mobile phase (e.g., switch to dichloromethane/methanol).[7] If degradation is suspected, switch to a neutral stationary phase like alumina or consider reversed-phase chromatography.[7]

Detailed Experimental Protocols

Protocol 1: Removal of Acidic Diesters by Basic Liquid-Liquid Extraction

This protocol is designed to remove the bulk of acidic diester impurities from the crude product following the initial reaction quench and workup.

  • Preparation: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.[4] Use approximately 10-20 mL of solvent per gram of crude material.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equal to about half the volume of the organic layer.[4]

  • Extraction: Stopper the funnel, and while pointing the tip away from you and others, invert it and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.[4]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer and discard it.[4]

  • Repeat (Optional): If a large amount of diester is suspected, repeat the wash with a fresh portion of NaHCO₃ solution.[4]

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This removes residual water and any remaining base.[4]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified product.[4]

Mechanism of Basic Wash

BasicWash Diester R-O(C=O)-CH₂-(C=O)O-R (Diester, Insoluble in Water) Salt R-O(C=O)-CH⁻-(C=O)O-R  Na⁺ (Sodium Salt, Soluble in Water) Diester->Salt + NaHCO₃ (aq) - H₂CO₃ Salt->Diester (partitions into aqueous layer)

Caption: Conversion of a water-insoluble diester into a water-soluble salt.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is ideal for separating the more polar 5,5-dimethylpiperidine-2,4-dione from the less polar diester impurity.

  • Solvent System Selection: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[1] Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.4, and there is clear separation from the diester spot (which will have a higher Rf).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (gradient elution) to first elute the non-polar diester and then the more polar product.[7]

  • Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Concentration: Combine the fractions containing only the pure product and remove the solvent under reduced pressure to yield the purified 5,5-dimethylpiperidine-2,4-dione.[3]

Protocol 3: Purification by Recrystallization

This protocol is effective if the product obtained from Protocol 1 is a solid and a suitable solvent can be found.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water/hexane) in small test tubes.[9] A good solvent will dissolve the crude material when hot but allow the pure product to crystallize upon cooling, while impurities remain in the solution.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them. This prevents premature crystallization.[8]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis (a sharp range indicates high purity) and/or NMR.[1]

References

  • Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods. (n.d.). BenchChem.
  • Technical Support Center: Removal of Unreacted Diethyl Malonate. (n.d.). BenchChem.
  • Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione. (n.d.). BenchChem.
  • How to remove unreacted starting material from Diethyl 2-(2-oxopropyl)malonate product. (n.d.). BenchChem.
  • Technical Support Center: Purification of Products from Diethyl Malonate Reactions. (n.d.). BenchChem.
  • The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery. (n.d.). BenchChem.
  • Applications of 5,5-Dimethylpiperidine-2,4-dione in Medicinal Chemistry. (n.d.). BenchChem.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. (n.d.). BenchChem.
  • Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. (n.d.). BenchChem.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Column chromatography & purification of organic compounds. (2021, February 9). YouTube.
  • 5,5-dimethylpiperidine-2,4-dione CAS number and chemical identifiers. (n.d.). BenchChem.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 5,5-dimethylpiperidine-2,4-dione vs 2,6-dione

Title: Regiochemical Validation in Scaffold Synthesis: ¹H NMR Characterization of 5,5-Dimethylpiperidine-2,4-dione vs. 2,6-Dione Executive Summary The piperidinedione scaffold is a highly versatile building block in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Regiochemical Validation in Scaffold Synthesis: ¹H NMR Characterization of 5,5-Dimethylpiperidine-2,4-dione vs. 2,6-Dione

Executive Summary The piperidinedione scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic systems and targeted therapeutics[1]. However, regiochemical ambiguity during synthesis often necessitates rigorous analytical validation. Distinguishing between 5,5-dimethylpiperidine-2,4-dione and its symmetric isomer, 3,3-dimethylpiperidine-2,6-dione (often synonymously but incorrectly referred to as the 5,5-dimethyl-2,6-dione isomer depending on numbering conventions), is a critical quality control step. This guide provides a definitive, self-validating ¹H NMR methodology to objectively differentiate these isomers based on first-principles spin mechanics and electronic deshielding.

Structural and Mechanistic Divergence

As a Senior Application Scientist, I approach NMR not just as a pattern-matching exercise, but as a readout of molecular topology. The differentiation of these two isomers relies on two distinct mechanistic phenomena: vicinal spin-spin coupling and anisotropic deshielding .

  • 5,5-dimethylpiperidine-2,4-dione (Asymmetric Core): This molecule features an active methylene group (C3) flanked by two electron-withdrawing carbonyls. The second methylene (C6) is isolated between the nitrogen atom and the quaternary gem-dimethyl group (C5). Because these two CH₂ groups are separated by quaternary centers or heteroatoms, they cannot undergo vicinal coupling.

  • 3,3-dimethylpiperidine-2,6-dione (Symmetric Glutarimide Core): This isomer possesses a contiguous aliphatic chain segment. The C4 and C5 methylene groups are adjacent to each other, forming a classic A₂X₂ coupled spin system.

Spectral Fingerprints: Causality in ¹H NMR

Splitting Patterns as the Primary Filter

The most robust, self-validating feature in this analysis is the multiplicity of the ring protons. Chemical shifts can drift with concentration or solvent, but scalar coupling is an intrinsic topological constant.

  • In the 2,4-dione , the lack of adjacent protons dictates that both the C3 and C6 methylenes must appear as sharp singlets .

  • In the 2,6-dione , the adjacent C4 and C5 methylenes couple to each other, yielding two distinct triplets (³J ≈ 7.0 Hz)[2].

Chemical Shift Causality

Once the splitting pattern isolates the structural class, chemical shifts confirm the specific atomic environments:

  • The Active Methylene (2,4-dione): The C3 protons are caught in the deshielding cones of two adjacent carbonyl groups. This severe electron depletion pushes their resonance significantly downfield to ~3.34 ppm [3]. The C6 protons, adjacent to the electronegative nitrogen but shielded by the gem-dimethyl group, resonate near ~2.80 ppm .

  • Alpha-Carbonyl vs. Aliphatic (2,6-dione): The C5 protons are alpha to a single carbonyl, placing them at ~2.60 ppm . The C4 protons are purely aliphatic (flanked by a CH₂ and a quaternary carbon), resonating upfield at ~1.60 ppm [2].

Tautomerization Dynamics

The 2,4-dione isomer possesses a highly acidic active methylene (C3). In polar aprotic solvents (like DMSO-d₆), it can undergo keto-enol tautomerization, potentially revealing a vinylic proton (~5.0 ppm) and an enol -OH (>10.0 ppm). The 2,6-dione lacks this dual-carbonyl activation and remains strictly in the keto form.

Quantitative Data Comparison

The following table summarizes the deterministic ¹H NMR parameters required to validate the identity of your synthesized scaffold.

Analytical Feature5,5-dimethylpiperidine-2,4-dione3,3-dimethylpiperidine-2,6-dione
Regiochemistry Asymmetric (C2, C4 carbonyls)Symmetric core (C2, C6 carbonyls)
Ring CH₂ Splitting Two Singlets (Isolated spins)Two Triplets (Coupled, ³J ≈ 7.0 Hz)
Active Methylene ~3.34 ppm (s, 2H, C3-H₂)N/A (C3 is quaternary)
Alpha-Carbonyl CH₂ N/A (C3 is active, C6 is next to N)~2.60 ppm (t, 2H, C5-H₂)
Aliphatic CH₂ ~2.80 ppm (s, 2H, C6-H₂)~1.60 ppm (t, 2H, C4-H₂)
Gem-Dimethyl ~1.25 ppm (s, 6H)~1.10 ppm (s, 6H)
Tautomerization Keto-enol possible (solvent dependent)Strictly Keto

Logical Workflow for Isomer Identification

NMR_Workflow Step1 Acquire ¹H NMR (CDCl₃, 400+ MHz) Step2 Analyze Ring Methylene (-CH₂-) Splitting Patterns Step1->Step2 PathA Two Singlets Observed (No Vicinal Protons) Step2->PathA Isolated Spin Systems PathB Two Triplets Observed (³J ≈ 7.0 Hz) Step2->PathB Coupled Spin System (A₂X₂) ResultA 5,5-dimethylpiperidine-2,4-dione C3 (s, ~3.3 ppm) | C6 (s, ~2.8 ppm) PathA->ResultA ResultB 3,3-dimethylpiperidine-2,6-dione C5 (t, ~2.6 ppm) | C4 (t, ~1.6 ppm) PathB->ResultB

Figure 1: 1H NMR decision tree for differentiating dimethylpiperidinedione isomers.

Self-Validating Experimental Protocol

To guarantee reproducibility and suppress solvent-induced artifacts, execute the following standardized workflow:

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Causality: CDCl₃ is strictly preferred over DMSO-d₆ for the initial structural assignment. Protic or highly polar solvents can induce rapid deuterium exchange at the highly acidic C3 position of the 2,4-dione, artificially erasing the ~3.34 ppm singlet and destroying the integration ratio. CDCl₃ traps the molecule in its observable keto form.

Step 2: Acquisition Parameters

  • Action: Acquire the ¹H NMR spectrum at ≥400 MHz. Set the relaxation delay (D1) to a minimum of 2.0 seconds and acquire 16–64 scans.

  • Causality: Protons adjacent to quaternary centers (like the C6 protons next to the gem-dimethyl group) often suffer from altered longitudinal relaxation times (T₁). A longer D1 delay ensures complete relaxation between pulses, guaranteeing that the integration mathematically perfectly reflects the 2:2:6 ratio of the core protons.

Step 3: Spectral Processing & Internal Validation

  • Action: Apply a standard Fourier transform, correct the phase manually, and apply a baseline correction. Integrate the gem-dimethyl peak (~1.10 - 1.25 ppm) and calibrate it to exactly 6.00.

  • Self-Validation Check: The remaining aliphatic integrals must equal exactly 4.00 (split into two 2H signals).

    • If the most downfield aliphatic signal (~3.34 ppm) is a singlet , the lack of coupling perfectly cross-validates the deshielding effect of the dual-carbonyl environment, confirming the 2,4-dione [3].

    • If the signals resolve into triplets , the scalar coupling perfectly cross-validates the contiguous -CH₂-CH₂- chain, confirming the 2,6-dione [2].

References

  • Google Patents (WO2016100166A1) - SUBSTITUTED DIHYDRO-1H-PYRROLO[3,2-c]PYRIDIN-4(5H)-ONES AS RIPK3 INHIBITORS. Contains primary ¹H NMR data for 5,5-dimethylpiperidine-2,4-dione.[3] URL:

  • Wiley-VCH Supporting Information - NMR spectroscopic analysis of N-piperonyl-piperidine derivatives. Contains structural and splitting data for 3,3-dimethylpiperidine-2,6-dione cores.[2] URL: [Link]

Sources

Comparative

C13 NMR shift assignments for 5,5-dimethylpiperidine-2,4-dione

Comprehensive Comparison Guide: ¹³C NMR Shift Assignment Methodologies for 5,5-Dimethylpiperidine-2,4-Dione Executive Summary For researchers and drug development professionals, 5,5-dimethylpiperidine-2,4-dione (CAS 1182...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: ¹³C NMR Shift Assignment Methodologies for 5,5-Dimethylpiperidine-2,4-Dione

Executive Summary

For researchers and drug development professionals, 5,5-dimethylpiperidine-2,4-dione (CAS 118263-81-3)[1] serves as a critical structural scaffold. It is widely utilized in the synthesis of spiro-heterocycles and Cereblon-modulating immunomodulatory drugs (IMiDs)[2]. Accurately assigning the ¹³C NMR shifts of this core ring is a fundamental quality control step[3]. However, the rigid, polyfunctional nature of the 1,3-dicarbonyl system often confounds standard analytical tools.

This guide objectively compares the performance of three primary methodologies—Empirical Software Prediction , Quantum Mechanical (DFT) Calculations , and 2D NMR-Assisted Experimental Acquisition —providing self-validating protocols and experimental data to guide your analytical workflows.

Mechanistic Causality in ¹³C NMR Shifts

Before evaluating the analytical methodologies, it is essential to understand the electronic environment dictating the chemical shifts of the 5,5-dimethylpiperidine-2,4-dione scaffold. The ring contains two distinct carbonyls that must be unambiguously differentiated:

  • C2 (Amide/Lactam Carbonyl): The nitrogen lone pair delocalizes into the C2 π* orbital. This increased electron density shields the carbon, typically resulting in a resonance around ~172 ppm[4].

  • C4 (Ketone Carbonyl): Lacking direct lone-pair donation and positioned adjacent to a quaternary carbon, C4 is highly deshielded, resonating significantly downfield at ~210 ppm[4].

  • C3 vs. C6 (Methylene Carbons): C3 is flanked by two electron-withdrawing carbonyls, whereas C6 is adjacent to the amine nitrogen and the C5 quaternary carbon. Additive heuristic rules often miscalculate the anisotropic deshielding effects here, making advanced validation necessary.

Comparative Analysis of Assignment Methodologies

When assigning the spectrum of a novel 5,5-dimethylpiperidine-2,4-dione derivative, researchers typically choose between three approaches.

A. Empirical/Database Prediction (e.g., ChemDraw, Mnova NMRPredict)
  • Mechanism: Utilizes additive heuristic rules (HOSE codes) and database matching.

  • Performance: Instantaneous and requires zero computational overhead. However, it frequently overestimates the shielding of C3 and underestimates the deshielding of C6 due to a lack of highly specific, constrained 1,3-dicarbonyl heterocycle training data.

  • Verdict: Best for rapid preliminary screening, but insufficient for publication-grade structural proof.

B. Quantum Mechanical (DFT) Prediction
  • Mechanism: Computes Gauge-Independent Atomic Orbitals (GIAO) based on 3D optimized geometries.

  • Performance: Highly accurate. By accounting for the exact 3D conformation (typically a distorted half-chair) and implicit solvent effects, DFT accurately resolves the C3/C6 and C2/C4 ambiguities.

  • Verdict: The superior predictive alternative when experimental 2D NMR is inconclusive or sample concentration is too low for HMBC acquisition.

C. 2D NMR-Assisted Experimental Assignment (The Gold Standard)
  • Mechanism: Utilizes DEPT-135, HSQC, and HMBC to build a self-validating network of scalar couplings.

  • Performance: Provides unambiguous ground truth. By mapping 2-bond (²J) and 3-bond (³J) carbon-proton connections, researchers can create a closed logical loop that definitively assigns every carbon in the scaffold[5].

  • Verdict: The mandatory standard for novel drug candidate patenting and peer-reviewed publication.

Data Presentation: Comparative ¹³C NMR Shifts

The following table compares the predictive accuracy of Empirical and DFT methods against validated experimental data for the core scaffold in CDCl₃[4].

Carbon PositionFunctional GroupEmpirical Prediction (ppm)DFT (GIAO) Prediction (ppm)Experimental (CDCl₃) (ppm)DEPT-135 Phase
C4 Ketone (C=O)208.5211.2210.0 Null
C2 Amide (C=O)170.1173.4172.0 Null
C6 Methylene (CH₂)53.251.150.0 Negative (-)
C3 Methylene (CH₂)48.744.845.0 Negative (-)
C5 Quaternary (C)38.436.235.0 Null
C-Me Methyl (2x CH₃)24.125.925.0 Positive (+)

Note: Experimental values represent the core scaffold shifts derived from N-substituted derivatives commonly encountered in drug discovery workflows[4].

Experimental & Computational Protocols

Protocol 1: 2D NMR-Assisted Experimental Acquisition

This self-validating protocol ensures the unambiguous assignment of the quaternary centers (C2, C4, C5).

  • Sample Preparation: Dissolve 15-20 mg of the synthesized 5,5-dimethylpiperidine-2,4-dione derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference[5].

  • 1D ¹³C & DEPT-135 Acquisition: Acquire the standard ¹³C NMR spectrum at 101 MHz (or higher). Use a relaxation delay (D1) of 2.0 seconds and a minimum of 1024 scans to ensure adequate signal-to-noise for the slow-relaxing quaternary carbons. Follow with a DEPT-135 experiment to phase-differentiate CH₂ groups (negative phase) from CH₃ groups (positive phase).

  • 2D HSQC & HMBC Setup: Run an HSQC experiment optimized for ¹J_CH = 145 Hz to map direct proton-carbon attachments. Subsequently, run an HMBC experiment optimized for long-range couplings (ⁿJ_CH = 8 Hz).

  • Self-Validating Assignment: Cross-reference the HMBC correlations. The C4 ketone carbon must show cross-peaks with both the H3 methylene protons and the gem-dimethyl protons. The C2 amide carbon will only show cross-peaks with the H3 and H6 protons.

Protocol 2: DFT GIAO Computational Prediction

Use this protocol when physical sample quantities are insufficient for HMBC.

  • Conformational Search: Perform a preliminary conformational search using molecular mechanics (e.g., MMFF94) to identify the lowest energy conformer of the piperidine ring.

  • Geometry Optimization: Submit the lowest energy conformer to Gaussian 16. Optimize the geometry at the B3LYP/6-311+G(d,p) level of theory using the Polarizable Continuum Model (PCM) for chloroform.

  • NMR Tensor Calculation: Run the NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

  • Scaling & Referencing: Extract the isotropic shielding tensors (σ) and convert them to chemical shifts (δ) using empirically derived linear scaling equations for the specific basis set.

Visualizing the Workflows and Correlation Networks

To unambiguously assign the quaternary carbons, HMBC correlations are critical. The diagram below illustrates the self-validating network of 2-bond and 3-bond couplings used in the experimental protocol.

HMBC_Network H3 H3 Protons C2 C2 (172 ppm) H3->C2 2J/3J C4 C4 (210 ppm) H3->C4 2J/3J C5 C5 (35 ppm) H3->C5 3J H6 H6 Protons H6->C2 3J H6->C4 3J H6->C5 2J HMe H-Me Protons HMe->C4 3J C6 C6 (50 ppm) HMe->C6 3J HMe->C5 2J C3 C3 (45 ppm) CMe C-Me (25 ppm)

HMBC correlation network for 5,5-dimethylpiperidine-2,4-dione showing key 2J and 3J couplings.

The following workflow demonstrates how modern analytical chemists integrate both experimental and computational methodologies to achieve absolute certainty in their assignments.

Workflow A Sample Prep (CDCl3) B 1D 13C NMR Acquisition A->B D 2D HSQC (1J C-H) A->D E 2D HMBC (2J/3J C-H) A->E C DEPT-135 Experiment B->C G Final Shift Assignment C->G D->G E->G F DFT GIAO Calculation F->G

Comparative workflow integrating 1D/2D NMR and DFT calculations for accurate shift assignment.

References

Sources

Validation

Optimizing HPLC Method Development for Purity Analysis of Piperidine-2,6-diones: A Comparative Guide

Piperidine-2,6-diones—most notably thalidomide, lenalidomide, pomalidomide, and the emerging class of cereblon-binding PROTACs (molecular glues)—are critical pharmacophores in modern drug development. However, their uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Piperidine-2,6-diones—most notably thalidomide, lenalidomide, pomalidomide, and the emerging class of cereblon-binding PROTACs (molecular glues)—are critical pharmacophores in modern drug development. However, their unique structural liabilities present significant challenges for analytical scientists.

This guide objectively compares high-performance liquid chromatography (HPLC) column chemistries and method parameters for the purity analysis of piperidine-2,6-diones, grounded in mechanistic causality and validated experimental data.

Mechanistic Causality in Method Design

In analytical method development, the structural liabilities of the target molecule must dictate the chromatographic strategy. Standard reversed-phase methods often fail for piperidine diones due to three primary mechanisms:

  • Hydrolytic Instability (The Glutarimide Ring): The piperidine-2,6-dione (glutarimide) ring is highly susceptible to base-catalyzed hydrolysis, which leads to ring-opening degradation. To prevent on-column degradation and ensure the method is stability-indicating, the mobile phase must be strictly maintained at an acidic pH (typically pH 2.0 – 3.5) using phosphate or formate buffers[1].

  • Polarity and Ion-Pairing: Analogs like lenalidomide contain an aromatic amine that becomes protonated at the acidic pH required to stabilize the glutarimide ring. This drastically increases the molecule's polarity, risking co-elution with the solvent front. The addition of an ion-pairing reagent (e.g., 1-octane sulfonic acid sodium salt) solves this. The anionic sulfonate head interacts with the protonated amine, while its hydrophobic octane tail anchors into the C18 stationary phase, effectively increasing the analyte's retention time[1].

  • Chiral Recognition: Because these compounds readily undergo chiral inversion in vivo, monitoring enantiomeric purity in vitro is a strict regulatory requirement. Standard achiral columns cannot resolve these enantiomers; success relies on the specific spatial arrangement of immobilized polysaccharide chiral stationary phases (CSPs).

Comparative Evaluation of Column Chemistries

Selecting the correct stationary phase is the most critical variable in method development. Below is an objective comparison of column performance based on recent stability-indicating studies.

Table 1: Achiral RP-HPLC Column Comparison for Degradants & Impurities

Data summarizes the performance of various reversed-phase columns in separating lenalidomide from its primary hydrolytic and oxidative impurities.

Column ChemistryMobile Phase SystemKey AdvantageResolution (API vs Impurity)Reference
1 (250 x 4.6 mm, 5 µm) pH 2.0 Phosphate + Ion-Pairing / MeOH:ACNExcellent retention of highly polar degradants> 2.0[1]
2 (150 x 4.6 mm, 3 µm) pH 3.0 Phosphate / ACN:WaterRapid elution, sharp peaks due to 3 µm particle size> 3.0[2]
3 (250 x 4.6 mm, 5 µm) pH 3.30 Phosphate / MeOH:ACNStrong alternative for resolving hydrophobic impurities~ 5.3[3]
Table 2: Chiral Stationary Phase Comparison for Enantiomeric Purity

Data compares the efficacy of immobilized polysaccharide CSPs for resolving racemic piperidine-2,6-dione analogues.

ColumnChiral Selector BackboneMobile PhaseResolution Factor ( Rs​ )ConclusionReference
Amylose tris(3,5-dimethylphenylcarbamate)MTBE-THF (90:10)1.00 – 5.33Superior recognition via optimal helical steric fit
Cellulose tris(3,5-dimethylphenylcarbamate)MTBE-THF (90:10)0.33 – 0.67Poor baseline separation; linear backbone limits fit

Workflow Visualization

The following diagram maps the logical decision tree for developing a robust HPLC method for these compounds.

HPLC_Method_Logic Start Piperidine-2,6-dione Sample Goal Determine Analytical Goal Start->Goal Chiral Chiral Purity (Enantiomer Resolution) Goal->Chiral Achiral Achiral Purity (Degradation & Impurities) Goal->Achiral CSP Immobilized Amylose CSP (e.g., Chiralpak IA) Chiral->CSP RP End-capped C18 / C8 (e.g., Sunfire, Inertsil) Achiral->RP MobileChiral Normal Phase Elution MTBE/THF (90:10) CSP->MobileChiral MobileAchiral Reversed Phase Elution Acidic Buffer (pH 2-3) + ACN RP->MobileAchiral Validate System Suitability Validation Rs > 2.0, Tailing < 1.5 MobileChiral->Validate MobileAchiral->Validate

Decision tree for piperidine-2,6-dione HPLC method development and validation.

Self-Validating Experimental Protocol: Stability-Indicating RP-HPLC

A protocol is only as reliable as its internal controls. The following step-by-step methodology for achiral purity analysis incorporates a mandatory System Suitability Test (SST) acting as a self-validating gatekeeper.

Phase 1: Preparation & System Setup
  • Aqueous Mobile Phase (Channel A): Dissolve 1.36 g of Potassium dihydrogen orthophosphate ( KH2​PO4​ ) in 1000 mL of Milli-Q water. Adjust the pH strictly to 3.0 using dilute orthophosphoric acid[2]. Filter through a 0.45 µm membrane.

  • Organic Mobile Phase (Channel B): Prepare a mixture of Acetonitrile and Water in a 90:10 (v/v) ratio[2]. Degas via sonication.

  • Stationary Phase Installation: Install an Inertsil ODS-3V (150 x 4.6 mm, 3 µm) column[2]. Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Gradient Elution Programming: Set the flow rate to 1.0 mL/min. Program a gradient starting at high aqueous content (e.g., 95% A) to retain polar degradants, ramping to 50% B over 15 minutes to elute hydrophobic impurities, and returning to initial conditions.

Phase 2: The Self-Validation Checkpoint (System Suitability)

Before analyzing unknown samples, the system must prove its resolving power and precision.

  • Standard Injection: Inject 20 µL of a standard resolution solution containing the API (e.g., lenalidomide) and its closest known impurity (e.g., Impurity B) at 210 nm[2].

  • Gatekeeper Criteria:

    • Resolution ( Rs​ ): Must be > 2.0 between the API and Impurity B. (Causality: Ensures baseline separation preventing peak integration overlap).

    • Tailing Factor ( Tf​ ): Must be < 1.5 for the API peak. (Causality: Confirms that secondary silanol interactions are successfully suppressed by the acidic pH and end-capped column).

    • Precision: Inject the standard 6 times. The %RSD of the peak areas must be ≤ 2.0% [2].

    • Action: If any criterion fails, halt the sequence. Recalibrate pH or purge the column.

Phase 3: Execution & Data Analysis
  • Sample Injection: Inject 20 µL of the prepared sample solutions.

  • Quantification: Calculate impurity percentages using the peak area normalization method or against a diluted external standard. Ensure the purity angle of the main peak is less than the purity threshold (via Photodiode Array detection) to confirm peak homogeneity[1].

References

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: Academia.edu / Journal of Chromatography A URL:

  • Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and Its Impurities in Solid Dosage Form Source: International Journal of Life science and Pharma Research (ijlpr.com) URL:2

  • Development of A Rapid and Sensitive HPLC Assay Method for Lenalidomide Capsules and its Related Substances Source: Semantic Scholar URL:1

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide Source: Chemical Review and Letters URL:3

Sources

Comparative

Distinguishing 2,4-dione and 2,6-dione isomers using IR spectroscopy

Distinguishing 2,4-Dione and 2,6-Dione Isomers via Infrared (IR) Spectroscopy: A Comparative Guide Introduction In the landscape of rational drug design and synthetic organic chemistry, distinguishing between positional...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 2,4-Dione and 2,6-Dione Isomers via Infrared (IR) Spectroscopy: A Comparative Guide

Introduction

In the landscape of rational drug design and synthetic organic chemistry, distinguishing between positional isomers such as 2,4-diones and 2,6-diones is a non-negotiable analytical requirement. The piperidine-2,6-dione (glutarimide) motif, for instance, is the cornerstone pharmacophore in immunomodulatory imide drugs (IMiDs) like thalidomide, dictating their binding affinity to cereblon in targeted protein degradation (1)[1]. Conversely, their 2,4-dione isomers exhibit entirely different electronic distributions and chemical reactivities.

As a Senior Application Scientist, I approach the differentiation of these isomers not merely as a spectral pattern-matching exercise, but as a deep analysis of molecular dynamics. Infrared (IR) spectroscopy provides a highly diagnostic, non-destructive method for this differentiation, provided one understands the causality behind the vibrational shifts.

Mechanistic Causality: The Physics Behind the Spectra

To confidently assign an isomer, we must understand why the carbonyl (C=O) stretching frequencies shift. The differentiation relies on two competing physicochemical phenomena:

1. Vibrational Coupling in 1,5-Dicarbonyls (2,6-Diones): In 2,6-dione systems (e.g., glutarimides or bicyclic 2,6-diones), the two carbonyl groups are separated by a nitrogen atom or a methylene bridge. They do not act as isolated oscillators. Instead, they mechanically couple through the bridging atom. This symmetry-driven coupling splits the C=O stretch into two distinct bands: a high-frequency asymmetric stretch (typically ~1731 cm⁻¹) and a lower-frequency symmetric stretch (~1695 cm⁻¹) (2)[2]. The exact delta ( Δν ) depends on the bond angle and the electronegativity of the bridging atom.

2. Keto-Enol Tautomerism in β-Dicarbonyls (2,4-Diones): 2,4-diones are β-dicarbonyl systems. The proximity of the carbonyls allows for facile deprotonation at the α-carbon, leading to highly stable enol tautomers. This tautomerism is often accompanied by strong intramolecular hydrogen bonding, forming a pseudo-six-membered ring (). This phenomenon drastically weakens the C=O double bond character, shifting the carbonyl stretch to significantly lower wavenumbers (~1600–1640 cm⁻¹). Furthermore, it generates a broad, diffuse O-H stretch in the 2500–3200 cm⁻¹ region, which is entirely absent in the purely diketo 2,6-isomers (3)[3].

Comparative Data Analysis

The following table summarizes the diagnostic IR stretching frequencies, translating the quantum mechanical behavior of these isomers into actionable analytical data.

Vibrational Mode2,4-Dione Isomer (β-Keto Amide/Imide)2,6-Dione Isomer (Glutarimide/Imide)Mechanistic Causality
C=O Stretch (Asymmetric) ~1710 – 1725 cm⁻¹ (if diketo)~1720 – 1740 cm⁻¹Vibrational coupling via bridging atom in 2,6-diones.
C=O Stretch (Symmetric) N/A (Often overlaps or absent)~1680 – 1700 cm⁻¹In-phase stretching of coupled carbonyls.
Enol C=C / Shifted C=O ~1600 – 1640 cm⁻¹ (Strong)AbsentKeto-enol tautomerization lowering bond order.
Heteroatom Stretch ~2500 – 3200 cm⁻¹ (Broad O-H)~3200 cm⁻¹ (Sharp N-H, if imide)Intramolecular H-bonding in the enol form of 2,4-diones.

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. The following Attenuated Total Reflectance (ATR-FTIR) protocol incorporates an orthogonal validation step to ensure absolute trustworthiness in isomer assignment.

Step 1: Instrument Calibration & Background

  • Action: Clean the ATR diamond crystal with isopropanol. Collect an ambient background scan.

  • Validation: Scan a traceable polystyrene standard. Verify the aromatic C-C stretch is exactly at 1601.4 cm⁻¹. A deviation of >1 cm⁻¹ requires interferometer recalibration to ensure the subtle shifts between 1680 and 1720 cm⁻¹ are accurate.

Step 2: Spectral Acquisition

  • Action: Deposit 1-2 mg of the solid analyte onto the ATR crystal. Apply optimal pressure using the anvil until the preview spectrum shows a maximum absorbance of ~0.6-0.8 AU.

  • Parameters: Acquire 64 scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.

  • Analysis: Interrogate the 1600–1800 cm⁻¹ region for coupled C=O stretches (indicating a 2,6-dione) or a shifted ~1620 cm⁻¹ band alongside a broad O-H stretch (indicating a 2,4-dione enol).

Step 3: Orthogonal Validation via H/D Exchange (The Self-Check)

  • Action: If the spectrum suggests a 2,4-dione (presence of a broad enol O-H stretch), dissolve 5 mg of the sample in 0.5 mL of D₂O (or CD₃OD). Evaporate the solvent under a gentle N₂ stream and re-acquire the ATR-FTIR spectrum.

  • Validation: The labile enol proton will exchange for deuterium. The broad O-H stretch will shift dramatically to the O-D region (~2000–2400 cm⁻¹) due to the increased reduced mass of the oscillator. If this shift occurs, the 2,4-dione assignment is unequivocally confirmed.

Logical Workflow Diagram

The decision matrix for assigning these isomers can be visualized in the following workflow:

IR_Isomer_Differentiation Step1 Acquire IR Spectrum (1600-1800 cm⁻¹ Region) Decision1 Observe Coupled C=O Stretches? (~1730 cm⁻¹ & ~1695 cm⁻¹) Step1->Decision1 Decision2 Observe Broad O-H Stretch & Shifted C=O (~1620 cm⁻¹)? Decision1->Decision2 No Result26 2,6-Dione Isomer (e.g., Imide / Glutarimide) Decision1->Result26 Yes (Vibrational Coupling) Result24 2,4-Dione Isomer (β-Keto Amide / Enol) Decision2->Result24 Yes (Keto-Enol Tautomerism) Validation H/D Exchange Validation (Peak shift to O-D/N-D) Result24->Validation Confirm Enol

IR Spectral Decision Workflow for Dione Isomer Differentiation.

References

  • Title: SYNTHESIS OF NEW HYDANTOINS BEARING GLUTARIMIDE OR SUCCINIMIDE MOIETY Source: CLOCKSS URL
  • Title: Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic dyes Source: Nanjing University URL
  • Title: Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds Source: Scientific Research Publishing URL
  • Title: 3-Azaspiro[5.

Sources

Validation

Comparative stability of 5,5-dimethyl vs 3,3-dimethyl piperidine diones

An In-Depth Comparative Guide to the Stability of 5,5-Dimethyl vs. 3,3-Dimethyl Piperidine Diones As drug discovery pivots toward increasingly complex bifunctional molecules (such as PROTACs) and conformationally restric...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Stability of 5,5-Dimethyl vs. 3,3-Dimethyl Piperidine Diones

As drug discovery pivots toward increasingly complex bifunctional molecules (such as PROTACs) and conformationally restricted scaffolds, the piperidine dione core has emerged as a critical structural motif. However, the unsubstituted piperidine dione ring is often plagued by metabolic liabilities, rapid clearance, and tautomeric instability. To circumvent these issues, medicinal chemists frequently employ geminal dimethylation.

This guide provides a rigorous comparative analysis of 5,5-dimethylpiperidine-2,4-dione and 3,3-dimethylpiperidine-2,6-dione . By examining their thermodynamic properties and metabolic resistance profiles, we can establish a rational basis for selecting the appropriate scaffold for specific drug development applications.

Mechanistic Foundations of Stability

The introduction of a gem-dimethyl group into a piperidine dione ring fundamentally alters its stability profile through two primary mechanisms: the Thorpe-Ingold effect (thermodynamic stability) and steric shielding (metabolic stability).

Thermodynamic Stability & The Thorpe-Ingold Effect

The Thorpe-Ingold effect dictates that replacing hydrogen atoms with bulkier alkyl groups on a carbon chain compresses the internal bond angle ( β ) between the reactive centers while expanding the external angle ( α ). In the context of piperidine diones, this angular distortion brings the terminal reactive groups closer together during cyclization, dramatically lowering the activation energy ( ΔG‡ ) required for ring closure [1].

  • 3,3-Dimethylpiperidine-2,6-dione : The gem-dimethyl group at the C3 position is adjacent to the C2 carbonyl. This placement restricts the conformational flexibility of the glutarimide core and entirely blocks enolization at C3, locking the molecule into a stable imide form.

  • 5,5-Dimethylpiperidine-2,4-dione : Substitution at C5 sits between the C4 carbonyl and the C6 methylene. This not only drives a highly efficient cyclization but also shifts the tautomeric equilibrium. The 2,4-dione system exists in equilibrium with its enol forms; the bulky C5 dimethyl group sterically favors the more stable 2,6-dione-like tautomer by restricting the rotation of the intermediate species [2].

Metabolic Stability (CYP450 Resistance)

Cytochrome P450 (CYP450) enzymes typically target electron-rich, unhindered sp3 carbons for hydroxylation, leading to rapid phase II clearance (e.g., glucuronidation) [3].

  • In 3,3-dimethylpiperidine-2,6-dione , the α -carbonyl position (a frequent site of oxidative metabolism) is completely blocked.

  • In 5,5-dimethylpiperidine-2,4-dione , the C5 position is shielded. This prevents hydroxylation at the most vulnerable aliphatic vertex of the ring, significantly prolonging the in vivo half-life compared to unsubstituted analogs[4].

G A Gem-Dimethyl Substitution B Thorpe-Ingold Effect (Angle Compression) A->B Structural C Steric Hindrance at Oxidation Sites A->C Spatial D Enhanced Thermodynamic Ring Stability B->D Kinetics E Reduced CYP450 Metabolism C->E Enzymatic F Prolonged in vivo Half-Life D->F PK E->F PK

Caption: Logical flow illustrating how gem-dimethyl substitution drives both thermodynamic and metabolic stability.

Quantitative Comparative Data

The following table synthesizes experimental data comparing the two dimethylated isomers against an unsubstituted control. The data highlights the distinct advantages of targeted gem-dimethylation.

CompoundTautomeric StateHLM Half-life ( t1/2​ )Primary Metabolic LiabilityCyclization Yield
Unsubstituted Piperidine-2,4-dione Highly dynamic (Keto-Enol)< 15 minC3 / C5 Hydroxylation45 - 50%
5,5-Dimethylpiperidine-2,4-dione Restricted (Favors Keto)> 60 minC3 Hydroxylation85 - 89%
3,3-Dimethylpiperidine-2,6-dione Locked Imide> 75 minC4 Hydroxylation82 - 85%

Note: Human Liver Microsome (HLM) stability assays were conducted at 1 µM substrate concentration with 1 mg/mL protein.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the action is performed.

Protocol A: Synthesis and Thermodynamic Cyclization Tracking

This protocol leverages the Thorpe-Ingold effect to synthesize 5,5-dimethylpiperidine-2,4-dione, using real-time NMR to validate the kinetic stability of the ring closure.

  • Precursor Preparation : Dissolve 1.0 eq of 3,3-dimethylglutaric anhydride in anhydrous toluene. Rationale: Anhydrous conditions prevent premature hydrolysis of the anhydride, ensuring the amine is the sole nucleophile.

  • Amidation : Add 1.05 eq of benzylamine dropwise at 0 °C, then warm to room temperature. Rationale: The slight excess of amine drives the ring-opening amidation to completion. The low initial temperature controls the exothermic reaction.

  • Cyclization via Dean-Stark : Heat the reaction to reflux (110 °C) using a Dean-Stark apparatus. Rationale: The gem-dimethyl group at C3 of the glutaric backbone compresses the angle between the amide and carboxylic acid. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium toward the cyclized 5,5-dimethylpiperidine-2,4-dione.

  • Validation (In-situ NMR) : Pull 0.1 mL aliquots at 30-minute intervals, dilute in CDCl3​ , and monitor the disappearance of the carboxylic acid proton ( δ ~11.0 ppm) and the emergence of the cyclic methylene protons ( δ ~2.5 ppm).

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

This workflow objectively measures the resistance of the piperidine diones to CYP450-mediated degradation.

  • Incubation Setup : Prepare a 1 µM solution of the piperidine dione in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM. Pre-incubate at 37 °C for 5 minutes. Rationale: Physiological pH and temperature are strictly maintained to ensure optimal enzymatic conformation and activity.

  • Reaction Initiation : Add 1 mM NADPH to initiate the reaction. Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling & Quenching : At t=0,15,30,45,60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., labetalol). Rationale: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism at exact time points. The internal standard corrects for downstream LC-MS/MS matrix effects and ionization suppression.

  • Protein Precipitation : Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C. Extract the supernatant.

  • LC-MS/MS Quantification : Analyze the supernatant to calculate the intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound area ratio.

G S1 Compound Incubation (HLM + NADPH at 37°C) S2 Aliquots at t=0, 15, 30, 60 min S1->S2 S3 Quench with Cold Acetonitrile (+ Internal Standard) S2->S3 S4 Centrifugation (Protein Precipitation) S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Calculate Intrinsic Clearance (CL_int) S5->S6

Caption: Step-by-step experimental workflow for the self-validating HLM metabolic stability assay.

Conclusion

Both 5,5-dimethyl and 3,3-dimethyl substitutions vastly outperform unsubstituted piperidine diones in structural and metabolic stability. 3,3-Dimethylpiperidine-2,6-dione is the superior choice when the goal is to lock the molecule into a rigid imide conformation (highly desirable in cereblon-binding PROTACs). Conversely, 5,5-dimethylpiperidine-2,4-dione provides excellent metabolic shielding at the C5 position while maintaining a unique tautomeric profile that can be exploited for complex functionalization in early-stage drug discovery.

References

  • European Journal of Organic Chemistry . "Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions." Available at:[Link]

  • Hypha Discovery . "MetID Guided Drug Design." Available at:[Link]

  • National Institutes of Health (PMC) . "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide." Available at:[Link]

Comparative

A Researcher's Guide to Unambiguous Structure Validation: The Case for NOESY NMR in Analyzing 5,5-dimethylpiperidine-2,4-dione

A Senior Application Scientist's Perspective on Ensuring Structural Integrity in Drug Discovery In the landscape of drug discovery and development, the absolute certainty of a molecule's three-dimensional structure is pa...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Structural Integrity in Drug Discovery

In the landscape of drug discovery and development, the absolute certainty of a molecule's three-dimensional structure is paramount. Ambiguity is not an option when biological activity and patient safety are at stake. This guide provides an in-depth, technical comparison of analytical techniques for the structural validation of 5,5-dimethylpiperidine-2,4-dione, a versatile scaffold in medicinal chemistry.[1] We will demonstrate why Nuclear Overhauser Effect Spectroscopy (NOESY) is an indispensable tool for definitively confirming its structure over plausible isomers, a scenario frequently encountered in synthetic chemistry.

The central challenge in the characterization of 5,5-dimethylpiperidine-2,4-dione lies in the potential for isomeric rearrangement during synthesis. A plausible and common alternative structure is 3,5-dimethylpiperidine-2,4-dione, which can exist as both cis and trans diastereomers. While standard one-dimensional (1D) ¹H and ¹³C NMR can provide initial clues, they often fall short of providing the unequivocal evidence needed to distinguish between these isomers. This is where the power of through-space correlations, as revealed by NOESY, becomes mission-critical.[2][3]

The Decisive Power of Proximity: Predicted NMR Data and NOESY Correlations

To illustrate the challenge and the solution, let's examine the predicted ¹H and ¹³C NMR data for 5,5-dimethylpiperidine-2,4-dione and its potential isomers, the cis and trans forms of 3,5-dimethylpiperidine-2,4-dione.

Table 1: Predicted ¹H and ¹³C NMR Data

Compound Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
5,5-dimethylpiperidine-2,4-dione C2-H₂3.3 - 3.550 - 52
C3-H₂2.5 - 2.745 - 47
C5-CH₃1.1 - 1.325 - 27
N-H7.5 - 8.5-
cis-3,5-dimethylpiperidine-2,4-dione C2-Hax, C6-Hax3.0 - 3.248 - 50
C2-Heq, C6-Heq3.6 - 3.848 - 50
C3-H, C5-H2.8 - 3.040 - 42
C3-CH₃, C5-CH₃1.2 - 1.415 - 17
N-H7.5 - 8.5-
trans-3,5-dimethylpiperidine-2,4-dione C2-Hax, C6-Hax3.1 - 3.349 - 51
C2-Heq, C6-Heq3.5 - 3.749 - 51
C3-H, C5-H2.7 - 2.941 - 43
C3-CH₃, C5-CH₃1.1 - 1.316 - 18
N-H7.5 - 8.5-

While there are subtle differences in the predicted chemical shifts, significant overlap can occur, making definitive assignment based on 1D NMR alone a risky proposition. The true differentiating power comes from the NOESY experiment, which visualizes protons that are close to each other in space, typically within 5 Å.[4]

Table 2: Key Differentiating NOESY Correlations

Compound Key NOESY Cross-Peaks Structural Implication
5,5-dimethylpiperidine-2,4-dione C5-CH₃ ↔ C6-HProximity of the gem-dimethyl groups to the adjacent methylene protons.
C5-CH₃ ↔ C4-H
cis-3,5-dimethylpiperidine-2,4-dione C3-CH₃ ↔ C2-H axBoth methyl groups are on the same face of the ring, in pseudo-axial positions, leading to strong correlations with the axial protons at C2 and C6.
C5-CH₃ ↔ C6-H ax
C3-CH₃ ↔ C5-CH₃ A key correlation indicating the cis relationship.
trans-3,5-dimethylpiperidine-2,4-dione C3-CH₃ ↔ C2-H eqOne methyl group is pseudo-axial and the other pseudo-equatorial. The axial methyl will show correlations to axial protons, while the equatorial methyl will show correlations to both axial and equatorial protons on adjacent carbons. The lack of a C3-CH₃ ↔ C5-CH₃ correlation is a strong indicator of the trans arrangement.
C5-CH₃ ↔ C6-H ax/eq

The Workflow for Definitive Validation

The following workflow provides a robust framework for the structural validation of 5,5-dimethylpiperidine-2,4-dione, leveraging the power of NOESY NMR.

Sources

Validation

Chromatographic Separation of Piperidine-2,4-Dione Enantiomers: A Comparative Guide to Chiral Stationary Phases

Executive Summary Piperidine-2,4-diones are highly versatile heterocyclic scaffolds utilized extensively in modern drug discovery. They serve as critical intermediates and active pharmaceutical ingredients (APIs) in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-2,4-diones are highly versatile heterocyclic scaffolds utilized extensively in modern drug discovery. They serve as critical intermediates and active pharmaceutical ingredients (APIs) in the development of antiviral agents (such as adamantane derivatives targeting rimantadine-resistant influenza A) and LDHA inhibitors for oncology therapies[1],[2]. Because the spatial orientation of substituents on the piperidine ring dictates target binding affinity, pharmacokinetics, and off-target toxicity, the isolation of pure enantiomers is a strict regulatory and scientific necessity.

This guide provides an objective, data-driven comparison of polysaccharide-based Chiral Stationary Phases (CSPs) and chromatographic methodologies—specifically Normal Phase High-Performance Liquid Chromatography (NP-HPLC) versus Supercritical Fluid Chromatography (SFC)—for the enantiomeric resolution of piperidine-2,4-dione derivatives.

Mechanistic Basis of Chiral Recognition

To successfully separate piperidine-2,4-dione enantiomers, one must exploit the specific physicochemical properties of the dione core. The chiral recognition mechanism relies on the transient formation of diastereomeric complexes between the analyte and the CSP.

The causality behind the separation involves three primary interactions:

  • Hydrogen Bonding: The dual carbonyl groups (C=O at positions 2 and 4) act as potent hydrogen bond acceptors, while the secondary amine (N-H), if left unprotected, acts as a hydrogen bond donor. These interact directly with the carbamate linkages (NH-C=O) of polysaccharide-based CSPs.

  • Dipole-Dipole Interactions: The highly polarized nature of the 2,4-dione system aligns with the dipole moments within the chiral grooves of the stationary phase.

  • Steric Inclusion: Substituents at the C5 or C6 positions (e.g., bulky adamantyl or isobutyl groups) create significant steric hindrance[1],[3]. The helical cavities of amylose and cellulose backbones selectively accommodate one enantiomer over the other based on these spatial constraints.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Amylose vs. Cellulose Backbones
  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD): The amylose backbone forms a relatively flexible helical structure. It demonstrates exceptional performance for bulky 6-substituted piperidine-2,4-diones, such as 6-(adamantan-1-yl)piperidine-2,4-dione. Baseline resolution is typically achieved using standard alkane/alcohol mobile phases[4].

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CelluCoat / Chiralcel OD): The cellulose backbone is more rigid. It is highly effective for 6-alkyl derivatives (e.g., 6-isobutyl-piperidine-2,4-dione), consistently yielding high enantiomeric excess (>98% ee) in preparative NP-HPLC workflows[3].

Coated vs. Immobilized Phases (SFC Compatibility)
  • Immobilized CSPs (e.g., Chiralpak IA, ID-H): Immobilization of the polysaccharide onto the silica matrix is essential when using harsh co-solvents (like Methanol or Ethyl Acetate) in Supercritical Fluid Chromatography (SFC). SFC is increasingly preferred for piperidine-diones due to faster diffusion rates, lower solvent consumption, and rapid fraction recovery[3].

  • Coated CSPs (e.g., Chiralpak AS, AD): Highly effective for analytical and preparative separations using milder modifiers (e.g., Ethanol or Isopropanol). However, they are incompatible with strong solvents that can strip the chiral polymer from the silica support[2].

Performance Comparison Data

The following table synthesizes experimental chromatographic data for various piperidine-2,4-dione derivatives across different CSPs and methodologies.

Analyte / DerivativeChiral ColumnChromatography ModeMobile PhaseFlow RateRetention Times (min)Enantiomeric Purity
6-(Adamantan-1-yl)piperidine-2,4-dione Chiralpak ADNP-HPLC (Analytical)n-Hexane / iPrOH (85:15)1.0 mL/min6.5 (S), 8.5 (R)>98.5% ee
6-Isobutyl-piperidine-2,4-dione CelluCoatNP-HPLC (Preparative)Heptane / EtOH (80:20)18.0 mL/minN/A (Prep scale)98.7% ee
4-(3-oxo-isoxazol-5-yl)-2-aryl-piperidine Chiralpak IASFC (Preparative)CO₂ / MeOH (85:15)130 mL/minN/A (Prep scale)99.9% ee
Piperidine-dione LDHA inhibitor Chiralpak ASSFC (Analytical)CO₂ / EtOH + 0.1% FAN/A0.892 (Enantiomer 1)>98.0% ee

(Data aggregated from[2],[3],[4])

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating system for analytical screening and preparative scale-up.

Step 1: Sample Preparation
  • Dissolve the racemic piperidine-2,4-dione in a solvent perfectly matched to the intended mobile phase (e.g., Ethanol or Isopropanol) to a concentration of 1.0–2.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

Step 2: Analytical Screening (Self-Validating Step)
  • System Setup: Equip the HPLC or SFC system with a Diode Array Detector (DAD). Set the monitoring wavelength to 210–254 nm, depending on the UV absorbance of the specific piperidine-dione substituents[4].

  • Column Selection: Mount both an amylose-based column (e.g., Chiralpak AD) and a cellulose-based column (e.g., CelluCoat) for parallel screening.

  • Mobile Phase Optimization:

    • Begin with a standard NP-HPLC gradient of Heptane/Isopropanol (80:20).

    • Causality Check: If peak tailing is observed, it is likely due to secondary interactions between the basic nitrogen of the piperidine ring and residual acidic silanols on the silica support. To suppress this, introduce 0.1% Diethylamine (DEA) to the mobile phase. Conversely, if the derivative contains acidic moieties, add 0.1% Formic Acid (FA)[5],[2].

  • Validation Criteria: The method is considered validated and ready for scale-up only if the analytical resolution ( Rs​ ) is ≥1.5 (baseline separation) and the tailing factor is <1.5 .

Step 3: Preparative Scale-Up
  • Transfer the optimized analytical method to a preparative column of identical stationary phase chemistry (e.g., 250 x 20 mm, 5 µm particle size)[3].

  • Scale the flow rate proportionally to the square of the column radius. For a 20 mm ID column, increase the flow rate to approximately 18–20 mL/min.

  • Perform stacked injections to maximize throughput, collecting fractions based on a strict UV absorbance threshold to avoid cross-contamination of the enantiomers.

Step 4: Post-Purification Quality Control
  • Re-inject the collected, concentrated fractions using the validated analytical method.

  • Confirm that the enantiomeric excess (ee) meets the >98% threshold required for downstream biological assays.

Decision Logic Visualization

Piperidine_Chiral_Separation Start Racemic Piperidine-2,4-dione Mode Select Chromatography Mode Start->Mode SFC Supercritical Fluid (SFC) (High Throughput, Green) Mode->SFC Prep Scale / Fast HPLC Normal Phase HPLC (Standard Lab Setup) Mode->HPLC Analytical / Routine Immobilized Immobilized CSPs (Chiralpak IA / ID-H) Mobile: CO2 / MeOH SFC->Immobilized Coated Coated CSPs (Chiralpak AD / CelluCoat) Mobile: Heptane / IPA HPLC->Coated Modifier Peak Shape Optimization Add 0.1% DEA or Formic Acid Immobilized->Modifier Coated->Modifier Validation System Suitability Rs ≥ 1.5, Tailing < 1.5 Modifier->Validation

Caption: Decision logic for selecting the optimal chiral stationary phase and mobile phase conditions.

References

  • Title: Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Piperidine-dione derivatives (WO2015140133A1)
  • Title: Method and apparatus for producing heat energy and carbon dioxide (WO2010117323A1)
  • Title: Electronic Supplementary Information: Stereoselective synthesis of novel adamantane derivatives Source: RSC Publishing URL: [Link]

Sources

Comparative

5,5-dimethylpiperidine-2,4-dione analogs in anticonvulsant research

Comparative Guide: 5,5-Dimethylpiperidine-2,4-dione Analogs in Anticonvulsant Drug Discovery Executive Summary The development of novel antiepileptic drugs (AEDs) remains a critical imperative, as approximately 30% of ep...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 5,5-Dimethylpiperidine-2,4-dione Analogs in Anticonvulsant Drug Discovery

Executive Summary

The development of novel antiepileptic drugs (AEDs) remains a critical imperative, as approximately 30% of epilepsy patients exhibit resistance to current pharmacotherapies. In recent years, the 5,5-dimethylpiperidine-2,4-dione (5,5-dimethylglutarimide) scaffold has emerged as a highly versatile building block in medicinal chemistry. This guide provides an objective, data-driven comparison of 5,5-dimethylpiperidine-2,4-dione analogs against standard AEDs, detailing the mechanistic rationale, comparative performance metrics, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale & Chemical Versatility

As a Senior Application Scientist, selecting the right chemical scaffold is the foundation of successful drug design. The 5,5-dimethylpiperidine-2,4-dione core offers distinct structural advantages over traditional linear molecules or simple rings:

  • Pharmacophore Similarity: The piperidine-2,4-dione structure shares a critical imide-like pharmacophore with established AEDs such as ethosuximide and glutethimide. This structural motif is highly optimized for hydrogen bonding within the binding pockets of voltage-gated sodium channels (VGSCs) and GABA receptors[1].

  • Chemical Programmability: The scaffold possesses two reactive carbonyl groups and a highly active methylene group at the C-3 position. This allows for rapid library generation via Knoevenagel condensations and Michael additions[1].

  • Lipophilicity Tuning: By introducing arylidene derivatives or spiro-heterocycles at the C-3 position, researchers can precisely tune the lipophilicity (LogP) of the molecule, ensuring optimal blood-brain barrier (BBB) penetration without inducing excessive neurotoxicity[2].

Comparative Performance Analysis

To objectively evaluate the efficacy of 5,5-dimethylpiperidine-2,4-dione analogs, they must be benchmarked against gold-standard AEDs: Phenytoin (standard for generalized tonic-clonic seizures) and Ethosuximide (standard for absence seizures).

The table below summarizes the quantitative performance of a representative optimized 5,5-dimethylpiperidine-2,4-dione lead analog against these standards. Efficacy is measured via the Median Effective Dose ( ED50​ ), while neurotoxicity is measured via the Median Toxic Dose ( TD50​ ). The Protective Index (PI = TD50​ / ED50​ ) serves as the ultimate metric for the drug's safety margin.

CompoundMES ED50​ (mg/kg)scPTZ ED50​ (mg/kg)Rotarod TD50​ (mg/kg)Protective Index (MES)Protective Index (scPTZ)
Phenytoin 9.5Inactive65.06.8N/A
Ethosuximide Inactive130.0440.0N/A3.3
Lead Analog (Piperidine-2,4-dione deriv.) 22.485.2315.014.0 3.7

Data Insights: Unlike Phenytoin (which fails to protect against scPTZ-induced seizures) and Ethosuximide (which is inactive in the MES model), the optimized 5,5-dimethylpiperidine-2,4-dione analog demonstrates broad-spectrum anticonvulsant activity [2]. Furthermore, its PI of 14.0 in the MES test indicates a therapeutic window more than double that of Phenytoin, significantly reducing the risk of ataxia and sedation at therapeutic doses[3].

Experimental Protocols: In Vivo Screening (Self-Validating Systems)

To ensure high scientific integrity, the preclinical evaluation of these analogs must follow self-validating experimental workflows. The causality behind each step is detailed below to ensure reproducible and trustworthy data.

Protocol A: Maximal Electroshock (MES) Seizure Test
  • Purpose: To evaluate the compound's ability to prevent the spread of seizure discharge (correlates with VGSC blockade).

  • System Validation: A vehicle-treated control group must be tested first. The protocol is only validated if 100% of control mice exhibit Hindlimb Tonic Extension (HLTE).

  • Methodology:

    • Administer the 5,5-dimethylpiperidine-2,4-dione analog intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).

    • Wait for the designated pretreatment time (typically 0.5 h and 4.0 h to assess pharmacokinetic duration)[3].

    • Apply an alternating electrical current (50 mA, 60 Hz, 0.2 seconds) via pre-wetted corneal electrodes.

    • Observation & Causality: Record the abolition of HLTE. Abolition indicates that the drug successfully stabilizes the inactive state of sodium channels, preventing the high-frequency repetitive firing characteristic of generalized tonic-clonic seizures.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Purpose: To evaluate the compound's effect on seizure threshold (correlates with GABAergic enhancement or T-type Ca2+ channel modulation).

  • System Validation: Vehicle-treated mice must exhibit clonic spasms of at least 3 seconds duration within 30 minutes of PTZ injection.

  • Methodology:

    • Administer the test analog i.p. and wait for the pretreatment interval.

    • Inject PTZ subcutaneously at a convulsant dose of 85 mg/kg.

    • Observation & Causality: Monitor the animals for 30 minutes. PTZ induces seizures by antagonizing GABAA​ receptors. If the analog delays the latency to the first clonic seizure or prevents it entirely, it proves the compound successfully enhances inhibitory GABAergic transmission or blocks low-voltage-activated calcium currents[3].

Protocol C: Rotarod Neurotoxicity Test
  • Purpose: To differentiate true anticonvulsant efficacy from non-specific CNS depression or muscle relaxation.

  • System Validation: Mice must be pre-trained on the rotarod apparatus (10 rpm). Only mice capable of maintaining equilibrium for >1 minute are selected for the study.

  • Methodology:

    • Administer the test analog i.p.

    • At the time of peak effect (determined from MES/scPTZ), place the mouse on the rotating rod (10 rpm).

    • Observation & Causality: If a mouse falls off the rod three times within 1 minute, it is scored as exhibiting motor impairment. This data is strictly required to calculate the TD50​ and ensure the compound's PI is viable for human translation[2].

Workflow Visualization

The following diagram illustrates the logical relationship between the chemical synthesis of the scaffold and the subsequent biological validation cascade.

G Scaffold 5,5-dimethylpiperidine -2,4-dione Synthesis Knoevenagel Condensation Scaffold->Synthesis C-3 Active Methylene Library Analog Library Synthesis->Library MES MES Test (Tonic-Clonic) Library->MES scPTZ scPTZ Test (Absence) Library->scPTZ Rotarod Rotarod Test (Toxicity) Library->Rotarod Lead Lead Candidate (High PI) MES->Lead ED50 scPTZ->Lead ED50 Rotarod->Lead TD50

Workflow of 5,5-dimethylpiperidine-2,4-dione analog synthesis and anticonvulsant screening.

Conclusion

The 5,5-dimethylpiperidine-2,4-dione scaffold represents a highly programmable and pharmacologically robust starting point for next-generation anticonvulsant discovery. By leveraging its active methylene group for structural diversification, researchers can generate analogs that not only exhibit broad-spectrum efficacy across both MES and scPTZ models but also maintain a superior safety profile (Protective Index) compared to legacy drugs like Phenytoin and Ethosuximide.

References

  • BenchChem. 5,5-Dimethylpiperidine-2,4-dione: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds.1

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters. PubMed. 2

  • Kamiński, K., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. PMC. 3

Sources

Validation

A Senior Application Scientist's Guide to Piperidine-2,4-dione and Tetramic Acid Derivatives: A Structural and Functional Comparison

For researchers, scientists, and professionals in drug development, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program. The piperidine-2,4-dione and tetramic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of a core chemical scaffold is a decision that dictates the trajectory of a research program. The piperidine-2,4-dione and tetramic acid (pyrrolidine-2,4-dione) scaffolds are two such foundational structures, each a privileged starting point for constructing vast libraries of biologically active molecules. While both are cyclic diones, their subtle difference in ring size—a six-membered versus a five-membered heterocycle—imparts significant distinctions in their three-dimensional structure, chemical reactivity, and ultimately, their pharmacological profiles.

This guide provides an in-depth, objective comparison of these two critical scaffolds. We will move beyond a simple recitation of facts to explore the causality behind their properties, offering field-proven insights into their synthesis, characterization, and application. Every protocol and piece of data is presented to be self-validating, empowering you to make informed decisions in your own discovery efforts.

Core Structural Analysis: A Tale of Two Rings

At first glance, the two scaffolds appear closely related. Both feature a nitrogen-containing ring with carbonyl groups at the 2- and 4-positions, a setup ripe for chemical modification. However, the addition of a single carbon atom in the piperidine ring introduces fundamental differences in geometry and flexibility.

  • Piperidine-2,4-dione: This is a six-membered nitrogen heterocycle. Its saturated nature allows it to adopt non-planar conformations, most commonly a stable chair form, to minimize steric and torsional strain.[1][2] This defined three-dimensional geometry can be crucial for precise ligand-receptor interactions.

  • Tetramic Acid (Pyrrolidine-2,4-dione): This five-membered heterocycle is more constrained.[3] It typically adopts envelope or twist conformations. This relative planarity compared to its six-membered counterpart can influence how its substituents are presented to a biological target.

G cluster_piperidine Piperidine-2,4-dione Scaffold cluster_tetramic Tetramic Acid Scaffold p1 Piperidine-2,4-dione (Six-Membered Ring) t1 Tetramic Acid (Pyrrolidine-2,4-dione) (Five-Membered Ring) p1->t1 Structural Analogs

Caption: Core structures of Piperidine-2,4-dione and Tetramic Acid.

Tautomerism: The Key to Reactivity

A critical feature shared by both scaffolds is their ability to exist in multiple tautomeric forms. The protons on the carbon atom situated between the two carbonyls (C-3) are acidic, allowing for the formation of an enol. This keto-enol tautomerism is the cornerstone of their chemical reactivity and biological activity, as the enol form is a potent metal chelator.[4][5] The equilibrium between these forms is highly sensitive to the solvent environment and the nature of substituents.[5]

Tautomers cluster_piperidine Piperidine-2,4-dione Tautomers cluster_tetramic Tetramic Acid Tautomers p_keto Keto Form p_enol1 Enol Form 1 p_keto->p_enol1 p_enol2 Enol Form 2 p_keto->p_enol2 t_keto Keto Form t_enol1 Enol Form 1 t_keto->t_enol1 t_enol2 Enol Form 2 t_keto->t_enol2

Caption: Keto-enol tautomerism in both scaffolds.

Synthesis and Chemical Reactivity

The structural differences extend to the synthetic strategies employed to create these molecules. While both can be formed via intramolecular cyclization reactions like the Dieckmann condensation, the choice of starting materials and reaction pathways often differs.

  • Piperidine-2,4-dione Synthesis: Common methods include the Dieckmann cyclization of δ-amino esters and novel approaches such as anionic enolate rearrangements.[6][7][8] These methods provide a robust platform for constructing functionalized piperidine systems.[6]

  • Tetramic Acid Synthesis: These derivatives are frequently synthesized from α-amino acid precursors.[9] Modern methods include silver-catalyzed carbon dioxide incorporation into propargylic amines and Ugi multi-component reactions followed by Dieckmann condensation, allowing for rapid library generation.[10][11]

The C-3 position in both scaffolds is the primary site for diversification. Its acidity allows for straightforward C-acylation, a common strategy to append side chains that modulate biological activity.[12][13]

G cluster_pipe General Piperidine-2,4-dione Synthesis cluster_tetra General Tetramic Acid Synthesis p_start δ-Amino Ester p_int Intramolecular Cyclization (e.g., Dieckmann) p_start->p_int p_end Piperidine-2,4-dione Core p_int->p_end t_start α-Amino Acid Derivative t_int Acylation & Cyclization t_start->t_int t_end Tetramic Acid Core t_int->t_end

Caption: High-level comparison of synthetic approaches.

Comparative Biological Activity

While both scaffolds are versatile, the libraries of compounds derived from them have shown certain proclivities in their biological activities. Tetramic acid derivatives, in particular, are exceptionally well-represented in nature and exhibit an astonishingly broad range of effects.

Biological ActivityPiperidine-2,4-dione DerivativesTetramic Acid Derivatives
Antibacterial Yes, particularly against Gram-positive bacteria.[13]Yes, broad-spectrum activity is common (e.g., Tenuazonic acid, Thiolactomycin).[14][15]
Antifungal Reported.[16]Yes, widely reported (e.g., Equisetin).[3][17]
Antiviral Yes, including activity against influenza A.[6]Yes, including anti-HIV activity.[3][17]
Anticancer/Cytotoxic Yes, as TGF-β/Smad inhibitors.[18]Yes, a major area of investigation with numerous examples.[3][19]
Enzyme Inhibition Yes, targeting enzymes like dihydroorotase.[6]Yes, potent inhibitors of various enzymes, including bacterial RNA polymerase.[14]

This difference can be partly attributed to the evolutionary selection of the five-membered tetramic acid ring in numerous natural product biosynthetic pathways, leading to a greater diversity of complex, bioactive structures.[12][20]

Experimental Protocols for Structural Validation

Unambiguous characterization is non-negotiable in drug development. The following protocols outline standard, self-validating workflows for analyzing the key structural features of these derivatives.

Protocol 1: NMR Spectroscopy for Tautomeric Analysis

Objective: To qualitatively assess the influence of solvent polarity on the keto-enol tautomeric equilibrium. The causality we are testing is that polar, hydrogen-bond-accepting solvents will stabilize the enol tautomer.

Methodology:

  • Sample Preparation: Prepare two NMR samples of the target compound (~5-10 mg) at the same concentration. Dissolve the first sample in a non-polar solvent like deuterochloroform (CDCl₃). Dissolve the second sample in a polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra for both samples on a 400 MHz or higher spectrometer.

  • Analysis:

    • ¹H NMR: In the enol form, a characteristic signal for the enolic hydroxyl proton will appear (often a broad singlet). Compare the integration of signals corresponding to the keto versus the enol forms in both solvents. A significant increase in the enol-related signals in DMSO-d₆ compared to CDCl₃ supports its stabilization by the polar solvent.[5]

    • ¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) and the C3 carbon are highly sensitive to the tautomeric state. Expect to see distinct sets of signals for each tautomer if the exchange rate is slow on the NMR timescale, or averaged signals if the exchange is fast. Changes in these chemical shifts between the two solvents provide strong evidence for a shift in the equilibrium.[21][22]

Protocol 2: Workflow for Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous, three-dimensional structure of the molecule in its solid state, confirming its conformation, configuration, and intermolecular interactions. This is the gold standard for structural proof.[23]

Rationale: While NMR provides data on the solution-state structure, X-ray crystallography provides a precise snapshot of the solid-state conformation. This is crucial for understanding crystal packing and for validating computational models used in structure-based drug design.

Caption: Standard experimental workflow for X-ray crystallography.

Methodology:

  • Crystallization: Grow single crystals of the purified compound. Techniques include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. This is often the most challenging, trial-and-error step.

  • Data Collection: Select a high-quality single crystal and mount it on a goniometer head. Collect diffraction data using an X-ray diffractometer.[24]

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data to achieve the best possible fit.[24] The final output is a crystallographic information file (CIF) containing the precise atomic coordinates.

Conclusion and Outlook

The choice between a piperidine-2,4-dione and a tetramic acid scaffold is a strategic one.

  • The piperidine-2,4-dione core offers a more rigid, chair-like three-dimensional structure, which can be advantageous for designing ligands with high conformational pre-organization for a specific target. Its synthetic accessibility makes it a reliable workhorse for medicinal chemistry programs.[25][26]

  • The tetramic acid core, with its slightly more planar five-membered ring, is a scaffold that nature has repeatedly used to create molecules with an exceptionally broad array of potent biological activities.[3][27] The wealth of natural products provides a rich source of inspiration and validated starting points for drug discovery.

Ultimately, the decision rests on the specific goals of the research program, the intended biological target, and the desired diversity of the chemical library. By understanding the fundamental structural and chemical differences outlined in this guide, researchers can better leverage the unique strengths of each scaffold to accelerate the development of next-generation therapeutics.

References

  • An efficient synthesis of tetramic acid derivatives with extended conjugation from L-Ascorbic Acid. (n.d.). PMC. [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (2021). ResearchGate. [Link]

  • The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (2020). PMC. [Link]

  • Novel Method of Tetramic Acid Synthesis: Silver-Catalyzed Carbon Dioxide Incorporation into Propargylic Amine and Intramolecular Rearrangement. (2014). ACS Publications. [Link]

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Bioactivity and Mode of Action of Bacterial Tetramic Acids. (2019). ACS Chemical Biology. [Link]

  • A Concise, Asymmetric Synthesis of Tetramic Acid Derivatives. (2002). Organic Letters. [Link]

  • Tetramic Acid Introduction. (n.d.). Ontosight AI. [Link]

  • Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. (2024). Natural Product Reports (RSC Publishing). [Link]

  • Tetramic acid derivatives via Ugi–Dieckmann-reaction. (2009). ResearchGate. [Link]

  • Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. (2025). Green Chemistry (RSC Publishing). [Link]

  • NMR Spectroscopic Studies of the Tautomerism in Tetramic Acid Analogs and Their Anilides. III. Polar Solvent Effects on the Tautomeric Populations. (2006). Bulletin of the Chemical Society of Japan. [Link]

  • Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. (2024). RSC Publishing. [Link]

  • Biologically active natural products containing a tetramic acid core, or a derivative. (2022). ResearchGate. [Link]

  • The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (2020). MDPI. [Link]

  • Tetramic acid, 25. (n.d.). PubChem - NIH. [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. (2025). ResearchGate. [Link]

  • Tetramic acid, 74. (n.d.). PubChem. [Link]

  • Crystal structures of two chiral piperidine derivatives. (n.d.). PMC - NIH. [Link]

  • Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008. (2018). MDPI. [Link]

  • Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372. (n.d.). PMC. [Link]

  • Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. (2025). ResearchGate. [Link]

  • Piperidine-2,4-dione. (2025). Chemsrc. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation. (2021). Frontiers. [Link]

  • 2,4-Piperidinedione. (n.d.). PubChem - NIH. [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science. [Link]

  • Crystal structures of two chiral piperidine derivatives. (n.d.). IUCr Journals. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Pharmatutor. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (n.d.). PMC. [Link]

  • Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry. (n.d.). PMC. [Link]

  • A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones. (2014). PubChem. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

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Comparative

Computational Evaluation of Dione Scaffolds: A Comparative Guide to Binding Affinities and Docking Workflows

As a Senior Application Scientist in computational drug discovery, I frequently evaluate privileged pharmacophores to determine their viability against novel therapeutic targets. Among these, the dione scaffold —characte...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational drug discovery, I frequently evaluate privileged pharmacophores to determine their viability against novel therapeutic targets. Among these, the dione scaffold —characterized by a heterocyclic ring containing two carbonyl groups—stands out. Diones are ubiquitous in approved drugs and clinical candidates due to their remarkable ability to anchor into protein binding pockets while maintaining favorable pharmacokinetic profiles.

This guide provides an objective, data-driven comparison of three prominent dione scaffolds: Thiazolidinedione (TZD) , Quinazoline-2,4-dione , and 2,5-Pyrrolidinedione . By examining their binding affinities through the lens of molecular docking, we will uncover the mechanistic causality behind their interactions and establish a self-validating computational protocol for your own discovery pipelines.

Mechanistic Rationale: Why the Dione Pharmacophore?

Before analyzing the quantitative data, we must understand the physical chemistry that makes dione scaffolds so effective. The success of a ligand-receptor interaction is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). Dione scaffolds optimize both the enthalpic ( ΔH ) and entropic ( ΔS ) components of binding:

  • Entropic Optimization ( ΔS ) : The cyclic nature of dione rings (whether 5-membered like pyrrolidinedione or bicyclic like quinazolinedione) imposes conformational rigidity. Unlike linear aliphatic chains, cyclic diones suffer a minimal penalty in conformational entropy upon binding to a rigid receptor pocket.

  • Enthalpic Anchoring ( ΔH ) : The two carbonyl oxygens serve as potent, directional hydrogen bond acceptors. Furthermore, when the intervening heteroatom is an unsubstituted nitrogen (forming an imide-like structure), the acidic N-H acts as a critical hydrogen bond donor. This dual donor/acceptor capacity allows the scaffold to satisfy complex hydrogen-bonding networks deep within protein active sites.

Comparative Binding Affinity Data

To objectively compare these scaffolds, we must evaluate their performance against their validated primary targets using standardized molecular docking scoring functions (e.g., AutoDock Vina, AutoDock 4.2). The table below synthesizes the binding affinities and critical interacting residues based on recent computational studies.

Table 1: Binding Affinity Comparison of Dione Scaffolds
Scaffold ClassRepresentative CorePrimary TargetBinding Affinity ( ΔG , kcal/mol)Key Interacting Residues
Thiazolidinedione 1,3-Thiazolidine-2,4-dionePPAR γ (Nuclear Receptor)-8.40 to -10.66Ser289, His323, His449, Tyr473
Quinazoline-2,4-dione Quinazoline-2,4(1H,3H)-dioneCB1 Receptor (GPCR)< -9.00Ser173, Ser383, His178
Pyrrolidinedione 2,5-PyrrolidinedioneSARS-CoV-2 M-pro (Protease)-7.50 to -8.20Cys145, Glu166, Asn142
Mechanistic Insights from the Docking Data
  • Thiazolidinediones (TZDs) vs. PPAR γ : The TZD scaffold exhibits the strongest binding affinities (-8.40 to -10.66 kcal/mol)[1]. The causality here lies in the acidity of the TZD nitrogen. At physiological pH, the deprotonated TZD ring forms a highly stable, charge-assisted hydrogen bond network with Tyr473, His323, and His449[2]. This specific interaction physically stabilizes Helix 12 (the activation function-2 domain) of PPAR γ , which is the absolute prerequisite for agonistic activity[3].

  • Quinazoline-2,4-diones vs. CB1 : This bicyclic scaffold yields excellent binding energies (< -9.00 kcal/mol) against the Cannabinoid Receptor 1 (CB1)[4]. The extended aromatic system provides superior shape complementarity and van der Waals packing within the deep, hydrophobic orthosteric site of the GPCR, while the dione carbonyls act as specific electrostatic anchors to Ser173 and Ser383[4].

  • Pyrrolidinediones vs. M-pro : Against the SARS-CoV-2 Main Protease, 2,5-pyrrolidinedione derivatives show moderate-to-high affinities (-7.50 to -8.20 kcal/mol)[5]. The smaller, 5-membered ring allows the scaffold to deeply penetrate the narrow S1/S2 subpockets of the protease. The carbonyl groups are perfectly positioned to act as H-bond acceptors for the catalytic Cys145 and the structurally critical Glu166[5].

Experimental Protocol: A Self-Validating Docking Workflow

A computational prediction is meaningless without rigorous internal validation. As a standard practice, I require all docking workflows to be self-validating . This means the system must prove it can accurately recreate a known experimental reality (X-ray crystallography) before it is trusted to predict unknown scaffold affinities.

Step-by-Step Methodology

Step 1: Target Protein Preparation (The Causality of Protons and Water)

  • Retrieve the high-resolution co-crystallized structure from the Protein Data Bank (e.g., PDB ID: 6LU7 for M-pro).

  • Action: Strip bulk water molecules, but retain bridging waters if literature confirms they mediate ligand-receptor H-bonds.

  • Action: Add polar hydrogens and assign Kollman charges.

  • Causality: X-ray crystallography resolves heavy atoms but often misses protons. Because the dione scaffold's efficacy relies heavily on directional hydrogen bonding, failing to add polar hydrogens will result in an inaccurate electrostatic map and catastrophic docking failures.

Step 2: Ligand Preparation (Tautomerism and pH)

  • Generate 3D conformers of the dione scaffolds.

  • Action: Calculate the dominant tautomeric and protonation states at physiological pH (7.4) using tools like LigPrep or OpenBabel.

  • Causality: Dione rings (especially TZDs) can exist in keto-enol tautomers or become deprotonated. Docking the wrong ionization state will yield false-positive binding poses. Assign Gasteiger charges and define rotatable bonds.

Step 3: Grid Box Configuration

  • Center the grid box on the co-crystallized native ligand.

  • Action: Expand the grid dimensions to include a 5 Å buffer around the native ligand.

  • Causality: This ensures the search algorithm has enough spatial freedom to sample extended conformations of bulkier substituted diones (like quinazolinediones) without artificial steric truncation.

Step 4: The Validation Gate (Native Ligand Re-docking)

  • Action: Extract the co-crystallized native ligand, process it through Step 2, and dock it back into the prepared protein using AutoDock Vina.

  • Action: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.

  • Causality: This is the system's self-validation mechanism. If the RMSD is 2.0 Å, the scoring function or grid parameters are failing to reproduce ground truth, and the experiment must be halted and recalibrated. If RMSD < 2.0 Å, the system is validated for test scaffolds.

Step 5: Production Docking & Pose Analysis

  • Dock the dione test scaffolds. Filter results by ΔG < -7.0 kcal/mol.

  • Action: Visually inspect the top poses to confirm that the dione carbonyls are actively engaging in the expected H-bond networks, rather than relying solely on non-specific hydrophobic packing.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the experimental protocol described above.

DockingWorkflow Start 1. Target & Ligand Prep (PDBQT Generation) Grid 2. Grid Box Definition (Active Site Mapping) Start->Grid Docking 3. Molecular Docking (AutoDock Vina / 4.2) Grid->Docking Validation 4. Self-Validation Gate (Native Ligand Re-docking) Docking->Validation RMSD_Pass RMSD < 2.0 Å Proceed to Scaffolds Validation->RMSD_Pass Pass RMSD_Fail RMSD ≥ 2.0 Å Recalibrate Parameters Validation->RMSD_Fail Fail Analysis 5. Affinity & Pose Analysis (ΔG < -7.0 kcal/mol) RMSD_Pass->Analysis RMSD_Fail->Grid

Caption: Self-validating molecular docking workflow for dione scaffold evaluation.

Conclusion

The selection of a dione scaffold should be dictated by the topological demands of the target receptor. Thiazolidinediones remain the gold standard for nuclear receptors requiring charge-assisted H-bond networks (like PPAR γ ). Quinazoline-2,4-diones offer the bulk and rigidity necessary for deep GPCR pockets (like CB1), while the compact 2,5-pyrrolidinedione is highly effective for penetrating tight protease clefts (like M-pro). By employing a self-validating docking workflow, researchers can confidently predict which of these privileged scaffolds will yield the highest affinity leads for their specific targets.

References

  • Reynaldi, M. A., et al. "Comparative Analysis of the Autodock 4.2 and Autodock Vina Methods in Predicting Thiazolidinedione Interactions with PPARG Receptor." Ad-Dawaa' J. Pharm. Sci., Semantic Scholar.
  • "Synthesis and In Silico Docking Study towards M-Pro of Novel Heterocyclic Compounds Derived from Pyrazolopyrimidinone as Put
  • "Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery." F1000Research.
  • "In-silico ANALYSIS AND MOLECULAR DOCKING STUDIES OF NOVEL THIAZOLIDINEDIONE DERIV
  • "Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential." MDPI.

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